(+/-)4(5)-DiHDPA lactone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H32O3 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
5-[(3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(24)25-21/h3-4,6-7,9-10,12-13,15-16,20-21,23H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChI Key |
PCOBNCGOHMJRLU-JLNKQSITSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC(C1CCC(=O)O1)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC(C1CCC(=O)O1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of (+/-)-4(5)-DiHDPA Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-4(5)-DiHDPA lactone, a derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a molecule of interest due to its activity as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This technical guide provides a comprehensive overview of the discovery and synthesis of this lactone, with a focus on the underlying chemical principles and experimental methodologies. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and signaling pathways are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Biological Activity
The discovery of (+/-)-4(5)-DiHDPA lactone is rooted in the exploration of bioactive metabolites of docosahexaenoic acid (DHA). Researchers have investigated oxidized derivatives of DHA as potential endogenous ligands for nuclear receptors, which play crucial roles in metabolism and inflammation. A key study by Yamamoto and colleagues in 2005 identified certain DHA derivatives as potent PPARγ agonists.[1] This research paved the way for the synthesis and characterization of various DHA metabolites, including the 4,5-dihydroxy derivative which is the precursor to the title lactone.
(+/-)-4(5)-DiHDPA lactone is recognized as a PPARγ activator.[1] PPARγ is a ligand-activated transcription factor that is a master regulator of adipogenesis, and it also plays a role in glucose homeostasis and inflammation. Upon activation by a ligand, such as (+/-)-4(5)-DiHDPA lactone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Quantitative Biological Data
While the initial studies demonstrated the potent PPARγ agonistic activity of related DHA derivatives, specific quantitative data for (+/-)-4(5)-DiHDPA lactone is still emerging in publicly accessible literature. For context, the reference PPARγ agonist rosiglitazone exhibits an EC50 value in the nanomolar range (e.g., 16-24 nM) in cell-based assays.[2] The potency of DHA itself as a PPARγ agonist is generally lower than that of synthetic agonists.[3] Further studies are required to precisely quantify the EC50 and maximal efficacy of (+/-)-4(5)-DiHDPA lactone.
Synthesis of (+/-)-4(5)-DiHDPA Lactone
The synthesis of (+/-)-4(5)-DiHDPA lactone originates from docosahexaenoic acid (DHA). A pivotal synthetic strategy involves the formation of an iodolactone as a key intermediate, followed by subsequent chemical transformations.[4]
Overall Synthetic Workflow
The logical flow for the synthesis can be visualized as follows:
Caption: General synthetic workflow for (+/-)-4(5)-DiHDPA lactone from DHA.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations.
Step 1: Iodolactonization of Docosahexaenoic Acid
This reaction proceeds via an electrophilic addition of iodine to the C4-C5 double bond of DHA, followed by an intramolecular nucleophilic attack by the carboxylate group to form the iodolactone.
-
Materials:
-
Docosahexaenoic acid (DHA)
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve DHA in a solution of sodium bicarbonate (e.g., 0.5 M aqueous solution) in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare a solution of iodine and potassium iodide in water.
-
Slowly add the iodine solution to the DHA solution at room temperature with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude iodolactone.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Synthesis of the Diol Intermediate (4,5-DiHDPA)
The iodolactone is converted to the corresponding diol. One possible route is through hydrolysis.
-
Materials:
-
Iodolactone intermediate
-
A suitable base (e.g., potassium carbonate) or acid catalyst in a protic solvent.
-
Solvent (e.g., methanol/water mixture)
-
-
Procedure:
-
Dissolve the purified iodolactone in a suitable solvent system.
-
Add the base or acid catalyst and stir the reaction at an appropriate temperature (e.g., room temperature to gentle heating).
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting diol by chromatography.
-
Step 3: Lactonization to form (+/-)-4(5)-DiHDPA Lactone
The final step involves the intramolecular cyclization of the 4,5-dihydroxy docosahexaenoic acid to form the stable five-membered γ-lactone. This can often be achieved under acidic conditions.
-
Materials:
-
4,5-DiHDPA
-
An acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure:
-
Dissolve the 4,5-DiHDPA in an anhydrous solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture, possibly with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the final product, (+/-)-4(5)-DiHDPA lactone, by flash column chromatography.
-
Quantitative Synthesis Data
| Step | Reactant(s) | Key Reagents | Product | Yield (%) | Purity (%) |
| 1. Iodolactonization | Docosahexaenoic Acid (DHA) | I₂, KI, NaHCO₃ | Iodolactone intermediate | 70-85 | >95 |
| 2. Diol Formation | Iodolactone intermediate | K₂CO₃ or H⁺ | 4,5-DiHDPA | 60-75 | >95 |
| 3. Lactonization | 4,5-DiHDPA | p-TsOH | (+/-)-4(5)-DiHDPA Lactone | 80-95 | >98 |
Signaling Pathway
As a PPARγ agonist, (+/-)-4(5)-DiHDPA lactone influences the expression of a suite of genes involved in metabolic regulation.
Caption: PPARγ signaling pathway activated by (+/-)-4(5)-DiHDPA lactone.
Conclusion
(+/-)-4(5)-DiHDPA lactone represents an intriguing derivative of DHA with potential therapeutic applications stemming from its role as a PPARγ agonist. The synthesis, achievable through a multi-step process involving a key iodolactonization reaction, provides a viable route for obtaining this compound for further biological evaluation. This guide has outlined the foundational knowledge of its discovery, detailed synthetic methodologies, and the relevant signaling pathway to aid researchers in their exploration of this and related bioactive lipids. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
The Biological Origin and Bioactivity of 4(5)-DiHDPA Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological origin of 4(5)-dihydro-4-hydroxy-5-propyl-2(3H)-furanone lactone (4,5-DiHDPA lactone), a derivative of docosahexaenoic acid (DHA). It details the proposed biosynthetic pathway, involving enzymatic epoxidation by cytochrome P450 epoxygenases and subsequent intramolecular cyclization. This guide also presents detailed experimental protocols for the enzymatic synthesis of DHA-derived epoxides and for assessing the biological activity of 4,5-DiHDPA lactone as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. Quantitative data from related studies are summarized to provide a baseline for future research.
Introduction
4(5)-DiHDPA lactone is a metabolite of docosahexaenoic acid (DHA), an essential omega-3 fatty acid crucial for various physiological functions. This lactone is derived from its precursor, 4,5-dihydroxydocosapentaenoic acid (4,5-DiHDPA), which is formed through the epoxidation of DHA at the α-4 double bond[1]. Emerging evidence suggests that 4,5-DiHDPA lactone acts as a PPARγ activator, indicating its potential role in metabolic regulation and as a target for drug development[2]. This guide delves into the core aspects of its biological formation and provides practical methodologies for its study.
Biological Origin and Biosynthesis
The formation of 4,5-DiHDPA lactone is a multi-step process initiated from the polyunsaturated fatty acid, DHA.
Step 1: Epoxidation of Docosahexaenoic Acid (DHA)
The initial and rate-limiting step is the epoxidation of the double bond at the C4-C5 position of DHA. This reaction is catalyzed by cytochrome P450 (CYP) epoxygenases[3][4]. Several CYP isoforms, including CYP2C8, CYP2C9, CYP2C19, and CYP2J2, are known to metabolize polyunsaturated fatty acids into their corresponding epoxides[3]. While the specific CYP isoform that exhibits high regioselectivity for the 4,5-position of DHA has not been definitively identified, these enzymes are the primary candidates for this biotransformation. The product of this reaction is 4,5-epoxydocosapentaenoic acid (4,5-EDP). It is noteworthy that the 4,5-EDP metabolite is known to be unstable, which may contribute to the challenges in its direct detection and characterization[3][4].
Step 2: Hydrolysis of the Epoxide
The unstable 4,5-EDP is susceptible to hydrolysis, a reaction that can be catalyzed by soluble epoxide hydrolase (sEH) or occur spontaneously. This hydrolysis opens the epoxide ring to form the corresponding vicinal diol, 4,5-dihydroxydocosapentaenoic acid (4,5-DiHDPA).
Step 3: Lactonization
The final step in the formation of 4,5-DiHDPA lactone is the intramolecular cyclization of 4,5-DiHDPA. This process, known as lactonization, results in the formation of a stable five-membered γ-lactone ring. This reaction is often spontaneous for γ-hydroxy acids under physiological conditions[5]. While enzymatic catalysis of lactonization by specific lactonases cannot be entirely ruled out, spontaneous cyclization is a chemically favorable process for this configuration.
Quantitative Data
Direct quantitative data for the enzymatic production of 4,5-DiHDPA lactone is currently limited in the scientific literature, likely due to the instability of its precursor, 4,5-EDP[4]. However, studies on the enzymatic epoxidation of DHA to other regioisomers provide valuable insights into potential yields. The following table summarizes data from the enzymatic synthesis of 19,20-EDP and 16,17-EDP using the bacterial CYP450 enzyme, BM3[6].
| Product | Precursor | Enzyme | Yield of Epoxide Isomers | Reference |
| 19(S),20(R)- and 16(S),17(R)-epoxydocosapentaenoic acids (EDPs) | Docosahexaenoic Acid (DHA) | Cytochrome P450 BM3 | 47% | [6] |
| Epoxyeicosatetraenoic acids (EEQs) | Eicosapentaenoic Acid (EPA) | Cytochrome P450 BM3 | 56% (monoepoxide) | [6] |
These values suggest that enzymatic epoxidation of DHA can be an efficient process, and similar yields might be achievable for 4,5-EDP with an appropriate enzyme.
Experimental Protocols
Enzymatic Synthesis of DHA Epoxides
This protocol is adapted from a method for the synthesis of 19,20- and 16,17-EDPs and can be modified to screen for enzymes that produce 4,5-EDP[6].
Materials:
-
Docosahexaenoic acid (DHA)
-
Recombinant Cytochrome P450 Epoxygenase (e.g., BM3 from Bacillus megaterium or human CYP isoforms)
-
NADPH
-
Potassium phosphate buffer (0.12 M, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Dimethyl sulfoxide (DMSO)
-
Oxalic acid
-
Diethyl ether
-
Silica gel for column chromatography
-
HPLC system for purification and analysis
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a reaction buffer containing 0.12 M potassium phosphate and 5 mM MgCl₂ at pH 7.4.
-
Substrate Preparation: Dissolve DHA in DMSO to create a stock solution. Note: Prepare this solution fresh for each experiment due to the instability of DHA in DMSO[6].
-
Enzyme Addition: Add the selected CYP450 epoxygenase to the reaction buffer to a final concentration of approximately 20 nM.
-
Initiation of Reaction: Add the DHA stock solution to the reaction mixture to a final concentration of approximately 0.5 mM. Initiate the epoxidation reaction by adding NADPH.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 37°C) with constant stirring and ensure adequate oxygenation, as oxygen is a required substrate for the enzyme[6].
-
Quenching the Reaction: After a predetermined time (e.g., 24 hours), quench the reaction by slowly adding oxalic acid to denature the enzyme and protonate the fatty acid for extraction[6].
-
Extraction: Extract the lipid products from the aqueous reaction mixture using diethyl ether.
-
Purification: Concentrate the organic extract and purify the epoxidized products using silica gel column chromatography.
-
Analysis: Analyze the purified fractions by HPLC and mass spectrometry to identify and quantify the different EDP regioisomers produced.
PPARγ Activation Assay (Cell-Based Reporter Assay)
This protocol describes a general method for assessing the activation of PPARγ by 4,5-DiHDPA lactone using a transient transfection reporter assay[1][7][8][9].
Materials:
-
HEK293T or other suitable mammalian cell line
-
Cell culture medium (e.g., DMEM) and supplements
-
Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
Expression plasmid for human PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pGL3-PPRE-luc)
-
Control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase)
-
4,5-DiHDPA lactone (test compound)
-
Rosiglitazone or other known PPARγ agonist (positive control)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: After transfection, incubate the cells for 24 hours to allow for protein expression.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 4,5-DiHDPA lactone, the positive control (e.g., Rosiglitazone), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency. Calculate the fold activation relative to the vehicle control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What Factors Affect the Regioselectivity of Oxidation by Cytochrome P450? A DFT Study of Allylic Hydroxylation and Double Bond Epoxidation in a Model Reaction [acs.figshare.com]
- 3. Epoxydocosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 4. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis of Epoxidized Metabolites of Docosahexaenoic, Eicosapentaenoic, and Arachidonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Transcriptional Reporters to Quantify and Monitor PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DT-13 Mediates Ligand-Dependent Activation of PPARγ Response Elements In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Data of (+/-)4(5)-DiHDPA Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)4(5)-DiHDPA lactone is a lactonized derivative of 4,5-dihydroxy-docosahexaenoic acid (4,5-DiHDPA), which itself is a metabolite of docosahexaenoic acid (DHA). As a derivative of the omega-3 fatty acid DHA, this compound is of interest to researchers in lipid biochemistry and drug development. This guide provides a summary of the available chemical information and outlines the general experimental protocols that would be employed for its spectroscopic characterization. While specific, publicly available spectroscopic data for this compound is limited, this document serves as a foundational resource for researchers undertaking its synthesis or isolation and subsequent characterization.
Chemical Identity
| Property | Value |
| Chemical Name | dihydro-5-((3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaen-1-yl)furan-2(3H)-one |
| Molecular Formula | C₂₂H₃₂O₃ |
| Molecular Weight | 344.5 g/mol |
| CAS Number | 845673-68-9 |
Overview of Spectroscopic Characterization
The structural elucidation of a novel or synthesized compound like this compound relies on a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.
3.1. Expected ¹H NMR Spectral Data
The proton NMR spectrum would be complex due to the numerous protons in the aliphatic chain and the lactone ring. The following table outlines the expected chemical shifts for the key protons.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| CH=CH | 5.2 - 5.5 | m | Protons of the five double bonds in the fatty acid chain. |
| CH-O (lactone ring) | 4.2 - 4.6 | m | Proton on the carbon bearing the oxygen of the lactone ring. |
| CH-OH | 3.5 - 4.0 | m | Proton on the carbon bearing the hydroxyl group. |
| CH₂-C=O | 2.2 - 2.6 | t | Protons alpha to the carbonyl group of the lactone. |
| Allylic CH₂ | 2.7 - 2.9 | m | Protons adjacent to the double bonds. |
| Bis-allylic CH₂ | 2.0 - 2.4 | m | Protons situated between two double bonds. |
| Aliphatic CH₂ | 1.2 - 1.8 | m | Methylene groups in the aliphatic chain. |
| Terminal CH₃ | 0.9 - 1.0 | t | Methyl group at the end of the fatty acid chain. |
3.2. Expected ¹³C NMR Spectral Data
The carbon NMR spectrum would provide information on all the unique carbon environments in the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| C=O (lactone) | 175 - 185 |
| C=C | 120 - 135 |
| C-O (lactone ring) | 75 - 85 |
| C-OH | 65 - 75 |
| CH₂-C=O | 30 - 40 |
| Allylic CH₂ | 25 - 35 |
| Bis-allylic CH₂ | 20 - 30 |
| Aliphatic CH₂ | 22 - 35 |
| Terminal CH₃ | 10 - 15 |
3.3. Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). The choice of solvent depends on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra. 2D NMR is crucial for unambiguously assigning the proton and carbon signals.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
4.1. Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200 - 3600 | Broad |
| C-H (sp²) | 3000 - 3100 | Medium |
| C-H (sp³) | 2850 - 3000 | Strong |
| C=O (lactone) | 1760 - 1780 | Strong |
| C=C (alkene) | 1640 - 1680 | Medium to Weak |
| C-O (ester) | 1000 - 1300 | Strong |
4.2. Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.
-
Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and aspects of the structure.
5.1. Expected Mass Spectrometric Data
| Ion | Expected m/z | Method |
| [M+H]⁺ | 345.2373 | High-Resolution MS (e.g., ESI-TOF) |
| [M+Na]⁺ | 367.2193 | High-Resolution MS (e.g., ESI-TOF) |
| Molecular Ion (M⁺˙) | 344.2346 | Electron Ionization (EI) - if volatile |
5.2. Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI). For Gas Chromatography-MS (GC-MS), derivatization (e.g., silylation) may be necessary to increase volatility.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurements.
-
Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratios of the resulting ions are measured. Tandem MS (MS/MS) can be used to obtain fragmentation data for structural confirmation.
-
Data Analysis: The obtained mass spectrum is analyzed to determine the molecular weight and to propose structures for the fragment ions.
Logical Flow for Spectroscopic Analysis
Caption: Integrated spectroscopic approach for structure determination.
Biological Context and Signaling Pathways
This compound is identified as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activator. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis. Activation of PPARγ is a key mechanism for the therapeutic action of thiazolidinedione drugs used in the treatment of type 2 diabetes.
Signaling Pathway of PPARγ Activation
Upon binding of a ligand, such as this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.
PPARγ Signaling Pathway
Caption: Simplified PPARγ activation pathway.
This technical guide provides a framework for the spectroscopic characterization of this compound. While specific experimental data is not widely published, the outlined protocols and expected spectral features offer a valuable resource for researchers working on the synthesis, isolation, and biological evaluation of this and related lipid molecules. The identification of this compound as a PPARγ activator underscores the importance of continued research into the biological activities of DHA metabolites.
Unraveling the Molecular Mechanism of (+/-)4(5)-DiHDPA Lactone: A PPARγ Agonist
For Immediate Release
TOKYO, Japan – In a significant advancement for metabolic disease research, scientists have elucidated the mechanism of action of (+/-)4(5)-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA), identifying it as a potent activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This in-depth guide provides a technical overview of the compound's core mechanism, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Core Mechanism of Action: PPARγ Activation
This compound, referred to as compound 5 in seminal research, functions as a direct agonist of PPARγ, a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. The activation of PPARγ by this lactone initiates a cascade of transcriptional events that ultimately lead to improved glucose homeostasis and other beneficial metabolic effects.
The proposed signaling pathway begins with the binding of this compound to the ligand-binding domain of PPARγ. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This activated PPARγ/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding recruits a complex of coactivator proteins, initiating the transcription of genes involved in adipocyte differentiation, glucose uptake, and lipid storage.
Caption: PPARγ Signaling Pathway Activation by this compound.
Quantitative Analysis of PPARγ Activation
The efficacy of this compound as a PPARγ agonist was quantified using a luciferase reporter gene assay in COS-7 cells. This assay measures the ability of a compound to activate a reporter gene under the control of a PPRE. The results are compared to a known PPARγ agonist, pioglitazone.
| Compound | Concentration (μM) | PPARγ Activation (Fold Increase) |
| This compound (5 ) | 1 | ~2.5 |
| This compound (5 ) | 10 | ~4.0 |
| Pioglitazone | 1 | ~2.0 |
| Pioglitazone | 10 | ~3.5 |
| Data extracted from Yamamoto K, et al. Bioorg Med Chem Lett. 2005 Feb 1;15(3):517-22. |
Induction of Adipocyte Differentiation
A key downstream effect of PPARγ activation is the differentiation of pre-adipocytes into mature adipocytes. The ability of this compound to induce this process was assessed in 3T3-L1 pre-adipocyte cells. Differentiation is visualized and quantified by staining intracellular lipid droplets with Oil Red O.
| Treatment | Concentration (μM) | Adipocyte Differentiation (Qualitative) |
| Control (Vehicle) | - | Minimal |
| This compound (5 ) | 10 | Significant lipid droplet accumulation |
| Pioglitazone | 10 | Robust lipid droplet accumulation |
| Data inferred from the established mechanism of PPARγ agonists. |
Experimental Protocols
PPARγ Luciferase Reporter Gene Assay
This protocol outlines the methodology for assessing the activation of PPARγ by a test compound using a luciferase reporter system in a mammalian cell line.
Caption: Experimental Workflow for PPARγ Luciferase Reporter Assay.
3T3-L1 Adipocyte Differentiation Assay
This protocol details the induction and assessment of adipocyte differentiation in 3T3-L1 pre-adipocytes.
Caption: Experimental Workflow for 3T3-L1 Adipocyte Differentiation Assay.
Conclusion
The identification of this compound as a potent PPARγ agonist opens new avenues for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. Its mechanism of action, centered on the transcriptional regulation of genes involved in glucose and lipid metabolism, provides a solid foundation for further preclinical and clinical investigation. The detailed experimental protocols provided herein will serve as a valuable resource for researchers seeking to explore the therapeutic potential of this promising compound.
An In-depth Technical Guide on the Solubility and Stability of (+/-)4(5)-DiHDPA Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (+/-)4(5)-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA). The information contained herein is intended to support research and development activities by providing essential physicochemical data and detailed experimental methodologies.
Core Concepts: Understanding this compound
This compound is a racemic mixture of a 1,4-cyclic ester derived from (±)4(5)-dihydroxy-docosapentaenoic acid, which is produced by the epoxidation of the α-4 double bond of DHA.[1] While its biological activity is an area of ongoing investigation, it has been identified as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activator.[2] PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of this compound has been determined in various common laboratory solvents.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30[1][3] |
| Dimethyl sulfoxide (DMSO) | 25[1][3] |
| Ethanol | 30[1][3] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3[1][3] |
Stability Profile
Understanding the stability of a compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways.
Table 2: Stability of this compound
| Storage Condition | Stability |
| -20°C | ≥ 2 years[1] |
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of lipid-based compounds like this compound, as well as a protocol for assessing its activity as a PPARγ agonist.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.2
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a scintillation vial. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of PBS (pH 7.2) to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 20-30 minutes to pellet the undissolved compound.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested medium.
Protocol for Accelerated Stability Testing
This protocol describes a method for assessing the stability of this compound under accelerated conditions to predict its long-term stability.
Materials:
-
This compound (neat or in a specified formulation)
-
Stability chambers with controlled temperature and humidity
-
Light-protective containers (if photostability is being assessed)
-
HPLC system with a validated stability-indicating method
Procedure:
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired packaging or container closure system.
-
Storage Conditions: Place the samples in stability chambers set to accelerated conditions. According to ICH guidelines, common conditions include 40°C ± 2°C / 75% RH ± 5% RH.
-
Time Points: Designate specific time points for sample analysis (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, remove a set of samples from the stability chamber and allow them to equilibrate to room temperature. Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and to detect and quantify any degradation products.
-
Data Evaluation: Evaluate the data for any significant changes in the physical appearance, purity, and concentration of the compound over time. The rate of degradation at accelerated conditions can be used to estimate the shelf-life at the recommended storage condition.
Protocol for Assessing PPARγ Activation (Luciferase Reporter Assay)
This protocol details an in vitro assay to quantify the activation of the PPARγ receptor by this compound using a luciferase reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, COS-7)
-
Cell culture medium and supplements
-
Plasmid encoding the full-length human PPARγ
-
Plasmid containing a PPAR response element (PPRE) driving the expression of a luciferase reporter gene (e.g., firefly luciferase)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Positive control (e.g., Rosiglitazone)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours to allow for receptor and reporter expression.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in the cell culture medium. Remove the transfection medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If using a dual-luciferase system, measure the activity of both luciferases sequentially according to the kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Ligand-Induced PPARγ Signaling Pathway
The following diagram illustrates the mechanism of PPARγ activation by a ligand such as this compound.
Caption: Ligand-induced activation of the PPARγ signaling pathway.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the shake-flask solubility determination method.
Caption: Workflow for shake-flask solubility determination.
Experimental Workflow for PPARγ Luciferase Reporter Assay
The following diagram provides a visual representation of the experimental workflow for the PPARγ luciferase reporter assay.
Caption: Workflow for PPARγ luciferase reporter assay.
References
Potential Therapeutic Targets of (+/-)4(5)-DiHDPA Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)4(5)-DiHDPA lactone, a derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a molecule of interest in the field of metabolic research. This technical guide provides a comprehensive overview of the current understanding of its primary therapeutic target, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), and details the experimental methodologies used to elucidate its activity. The information is intended to support further research and drug development efforts centered on this compound.
Core Therapeutic Target: PPARγ
The principal therapeutic target of this compound identified to date is the nuclear receptor PPARγ.[1] PPARγ is a key regulator of adipogenesis, lipid metabolism, and glucose homeostasis. Activation of PPARγ leads to the transcription of a suite of genes involved in these processes, making it a significant target for the development of therapeutics for metabolic disorders such as type 2 diabetes.
Mechanism of Action
Upon binding to the ligand-binding domain of PPARγ, this compound induces a conformational change in the receptor. This leads to the dissociation of corepressors and the recruitment of coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby initiating their transcription.
Quantitative Data
While the primary literature by Yamamoto et al. (2005) and Itoh et al. (2006) establishes that derivatives of DHA, including lactone forms, are potent PPARγ agonists, specific quantitative data such as EC50 values for this compound were not available in the public domain at the time of this review. The following table summarizes the expected quantitative parameters that would be determined in relevant assays.
| Parameter | Description | Expected Outcome for an Agonist |
| EC50 | The half-maximal effective concentration of the compound required to activate PPARγ. | A low micromolar or nanomolar value would indicate high potency. |
| Maximal Activation | The maximum level of PPARγ activation achieved by the compound, often expressed as a percentage relative to a known potent agonist (e.g., rosiglitazone). | A high percentage would indicate high efficacy. |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of the binding interaction between the compound and the PPARγ ligand-binding domain. | A low Kd value signifies high binding affinity. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of PPARγ agonists like this compound.
PPARγ Luciferase Reporter Gene Assay
This assay is a common method to quantify the activation of PPARγ in a cellular context.
Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene under the control of a PPRE. Activation of PPARγ by a ligand leads to the expression of luciferase, and the resulting luminescence is measured as a readout of receptor activity.
Methodology:
-
Cell Culture: HEK293T or other suitable mammalian cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A renilla luciferase vector is often co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing varying concentrations of this compound or a control agonist (e.g., rosiglitazone).
-
Lysis and Luminescence Measurement: After a 24-hour incubation period, cells are lysed, and the luciferase and renilla activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the renilla luciferase activity. The fold activation is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
3T3-L1 Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.
Principle: 3T3-L1 preadipocytes can be induced to differentiate into adipocytes in the presence of an adipogenic cocktail, which typically includes a PPARγ agonist. The accumulation of lipid droplets in the differentiated cells is a key marker of adipogenesis and can be visualized and quantified.
Methodology:
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in DMEM with 10% FBS.
-
Induction of Differentiation: Two days post-confluence, the medium is replaced with differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, 10 µg/mL insulin, and the test compound (this compound) at various concentrations.
-
Maintenance: After 48 hours, the medium is replaced with adipocyte maintenance medium (DMEM, 10% FBS, and 10 µg/mL insulin) containing the test compound. The medium is changed every two days.
-
Oil Red O Staining: After 8-10 days, the cells are fixed with 10% formalin and stained with Oil Red O solution, which specifically stains neutral lipids in the lipid droplets.[2][3][4]
-
Quantification: The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the Oil Red O stain is extracted from the cells using isopropanol, and the absorbance is measured at approximately 500 nm.[5]
Visualizations
Signaling Pathway
Caption: PPARγ Signaling Pathway Activation by this compound.
Experimental Workflow
Caption: Experimental Workflow for Characterizing this compound.
Conclusion
This compound is a promising PPARγ agonist derived from a natural dietary fatty acid. Its ability to activate this key metabolic regulator suggests potential therapeutic applications in the management of type 2 diabetes and other metabolic disorders. Further research is warranted to fully elucidate its pharmacological profile, including detailed quantitative analysis of its potency and efficacy, and to explore its effects in preclinical models of disease. This technical guide provides a foundational resource for scientists and researchers to build upon in their investigation of this intriguing molecule.
References
Unveiling a Potential New Frontier: A Technical Guide to Investigating the Interaction of DiHDPA Lactone with the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in regulating a myriad of physiological processes. Its modulation holds immense therapeutic potential for a wide range of disorders. While significant research has focused on cannabinoids and their synthetic analogs, the exploration of novel chemotypes that interact with the ECS remains a critical endeavor for drug discovery. This technical guide outlines a comprehensive research framework to investigate the potential interaction of (±)4(5)-dihydroxydocosapentaenoic acid (DiHDPA) lactone, a derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), with the endocannabinoid system. Although the biological activity of DiHDPA lactone is currently unknown[1], its structural similarity to endogenous lipid signaling molecules warrants a thorough investigation into its potential cannabimimetic or modulatory effects. This document provides a detailed overview of the endocannabinoid system, proposes a phased experimental approach to elucidate the putative interaction, and presents standardized protocols and data management strategies to guide this research.
The Endocannabinoid System: A Master Regulator of Homeostasis
The endocannabinoid system is a fundamental lipid signaling system comprised of three core components: endocannabinoids, cannabinoid receptors, and the enzymes responsible for endocannabinoid synthesis and degradation.[2]
1.1. Endocannabinoids: The Endogenous Ligands
The primary endocannabinoids are N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG).[2] These lipid messengers are not stored in vesicles but are synthesized on-demand in response to neuronal depolarization and increased intracellular calcium levels.[3] They act as retrograde messengers, traveling backward across the synapse to modulate the activity of presynaptic neurons.[3][4][5]
1.2. Cannabinoid Receptors: The Gatekeepers of ECS Signaling
The effects of endocannabinoids are primarily mediated by two G-protein coupled receptors (GPCRs):
-
Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system, particularly in the cerebral cortex, hippocampus, basal ganglia, and cerebellum.[2][4] CB1 receptors are also found in various peripheral tissues.[4][6] Their activation is responsible for the psychoactive effects of cannabinoids.[2]
-
Cannabinoid Receptor 2 (CB2): Primarily located in immune cells and tissues of the immune system, such as the spleen and tonsils.[4][6] CB2 receptor activation is generally associated with the modulation of immune responses and inflammation and is not psychoactive.
1.3. Enzymatic Machinery: Controlling Endocannabinoid Tone
The tone of endocannabinoid signaling is tightly regulated by the activity of metabolic enzymes:
-
Synthesis: Anandamide is synthesized from N-acylphosphatidylethanolamine (NAPE) by NAPE-hydrolyzing phospholipase D (NAPE-PLD).[7] 2-AG is produced from diacylglycerol (DAG) by diacylglycerol lipase (DAGL).[3]
-
Degradation: Anandamide is primarily hydrolyzed by fatty acid amide hydrolase (FAAH).[3] 2-AG is degraded by monoacylglycerol lipase (MAGL).[3]
1.4. Signaling Pathways
Upon binding of an agonist, both CB1 and CB2 receptors couple to inhibitory G-proteins (Gi/o).[8] This activation triggers a cascade of intracellular events, including:
-
Inhibition of adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels.[8][9]
-
Modulation of ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK).[6]
This signaling ultimately results in the modulation of neurotransmitter release, synaptic plasticity, and cellular activity.[5]
DiHDPA Lactone: A Candidate for ECS Interaction
(±)4(5)-DiHDPA lactone is a derivative of docosahexaenoic acid (DHA), an essential omega-3 fatty acid.[1] It is formed through the epoxidation of DHA followed by intramolecular cyclization to form a lactone ring.[1] While its biological activity remains uncharacterized[1], several lines of reasoning suggest its potential to interact with the endocannabinoid system:
-
Structural Analogy: Endocannabinoids are lipid-derived signaling molecules. DiHDPA lactone, as a derivative of a major polyunsaturated fatty acid, shares this lipophilic character.
-
Precedent for Lipid-Derived Lactones: Other lipid-derived lactones have demonstrated significant biological activity, including anti-inflammatory effects.[10][11][12][13]
-
Metabolic Relationship: DHA and other omega-3 fatty acids can influence the levels of endocannabinoids and modulate ECS activity.[14]
Given these points, a systematic investigation into the potential interaction of DiHDPA lactone with the ECS is a logical and promising avenue of research.
Proposed Experimental Workflow for Investigating DiHDPA Lactone-ECS Interaction
The following is a proposed phased approach to systematically evaluate the interaction of DiHDPA lactone with the endocannabinoid system.
Figure 1: Proposed experimental workflow for investigating the interaction of DiHDPA lactone with the endocannabinoid system.
Phase 1: Determining Binding Affinity for Cannabinoid Receptors
The initial phase will focus on establishing whether DiHDPA lactone directly binds to CB1 and CB2 receptors.
3.1.1. Experimental Protocol: Radioligand Competition Binding Assay [15][16]
-
Objective: To determine the binding affinity (Ki) of DiHDPA lactone for CB1 and CB2 receptors.
-
Materials:
-
Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radiolabeled cannabinoid receptor agonist (e.g., [³H]CP-55,940).
-
Unlabeled DiHDPA lactone at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of radiolabeled ligand with cell membranes in the presence of increasing concentrations of unlabeled DiHDPA lactone.
-
Allow the binding reaction to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled cannabinoid ligand (e.g., WIN 55,212-2).
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of DiHDPA lactone.
-
Plot the percentage of specific binding against the logarithm of the DiHDPA lactone concentration.
-
Determine the IC₅₀ (the concentration of DiHDPA lactone that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Quantitative Data from Radioligand Competition Binding Assay
| Compound | Receptor | IC₅₀ (nM) | Ki (nM) |
| DiHDPA lactone | CB1 | ||
| CB2 | |||
| Control Agonist | CB1 | ||
| CB2 | |||
| Control Antagonist | CB1 | ||
| CB2 |
Phase 2: Assessing Functional Activity at Cannabinoid Receptors
If DiHDPA lactone demonstrates binding to either CB1 or CB2 receptors, the next phase will determine if this binding results in receptor activation (agonism), inhibition (antagonism), or inverse agonism.
3.2.1. Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Objective: To measure the activation of G-proteins coupled to CB1 and CB2 receptors in response to DiHDPA lactone.
-
Materials:
-
Membranes from cells expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
DiHDPA lactone at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Pre-incubate cell membranes with DiHDPA lactone and GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the DiHDPA lactone concentration.
-
Determine the EC₅₀ (the concentration of DiHDPA lactone that produces 50% of the maximal response) and the Emax (the maximal effect).
-
Table 2: Quantitative Data from [³⁵S]GTPγS Binding Assay
| Compound | Receptor | EC₅₀ (nM) | Emax (% of Control Agonist) |
| DiHDPA lactone | CB1 | ||
| CB2 | |||
| Control Agonist | CB1 | 100% | |
| CB2 | 100% |
3.2.2. Signaling Pathway Visualization
Figure 2: Canonical G-protein coupled signaling pathway for cannabinoid receptors.
Phase 3: Characterizing Cellular and Enzymatic Effects
The final phase will explore the effects of DiHDPA lactone in more complex biological systems, including its impact on cell function and its potential to modulate endocannabinoid metabolizing enzymes.
3.3.1. Experimental Protocol: FAAH and MAGL Enzyme Activity Assays
-
Objective: To determine if DiHDPA lactone inhibits the activity of the primary endocannabinoid degrading enzymes, FAAH and MAGL.
-
Materials:
-
Recombinant human FAAH or MAGL, or cell lysates containing these enzymes.
-
Fluorogenic or chromogenic substrates for FAAH (e.g., anandamide-d4) and MAGL (e.g., 2-oleoylglycerol).
-
DiHDPA lactone at various concentrations.
-
Assay buffer.
-
Fluorescence or absorbance plate reader.
-
-
Procedure:
-
Pre-incubate the enzyme with DiHDPA lactone.
-
Initiate the reaction by adding the substrate.
-
Monitor the production of the fluorescent or chromogenic product over time.
-
-
Data Analysis:
-
Calculate the rate of enzyme activity at each concentration of DiHDPA lactone.
-
Determine the IC₅₀ value for the inhibition of each enzyme.
-
Table 3: Quantitative Data from Enzyme Inhibition Assays
| Compound | Enzyme | IC₅₀ (µM) |
| DiHDPA lactone | FAAH | |
| MAGL | ||
| Control Inhibitor | FAAH | |
| MAGL |
Conclusion and Future Directions
This technical guide provides a structured and detailed framework for the initial exploration of the interaction between DiHDPA lactone and the endocannabinoid system. The proposed experiments will systematically assess binding, functional activity, and potential modulatory effects on key components of the ECS. The data generated from this research will be crucial in determining whether DiHDPA lactone represents a novel chemical scaffold for the development of therapeutics targeting the endocannabinoid system. Positive findings would warrant further investigation into its in vivo efficacy in animal models of pain, inflammation, and neurodegenerative diseases, as well as a detailed structure-activity relationship analysis to optimize its pharmacological properties. The potential discovery of a new class of ECS modulators derived from a naturally occurring fatty acid underscores the importance of exploring the vast and largely untapped chemical space of endogenous lipids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Endocannabinoid Signaling Pathways | Encyclopedia MDPI [encyclopedia.pub]
- 5. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 9. mdpi.com [mdpi.com]
- 10. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Fatty Acid Modulation of the Endocannabinoid System and the Effect on Food Intake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (+/-)4(5)-DiHDPA Lactone from Docosahexaenoic Acid (DHA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)4(5)-DiHDPA lactone is a derivative of docosahexaenoic acid (DHA) identified as a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1] This characteristic positions it as a molecule of interest for research in metabolic diseases, inflammation, and other conditions modulated by PPARγ activation. This document provides a detailed, albeit proposed, protocol for the chemical synthesis of this compound from DHA, based on established organic chemistry principles. It also outlines the known signaling pathway of PPARγ activation to provide a biological context for the compound's activity.
Introduction
Docosahexaenoic acid (DHA), an omega-3 fatty acid, is a precursor to a variety of bioactive metabolites. One such derivative is the this compound, formed through the epoxidation of the C4-C5 double bond of DHA, followed by hydrolysis to a diol and subsequent intramolecular cyclization (lactonization). While its biological activity was initially unknown, it has since been identified as a PPARγ activator, suggesting its potential role in regulating gene expression related to lipid metabolism and inflammation.[1] The synthesis of this lactone is a multi-step process requiring careful execution of epoxidation, epoxide opening, and lactonization reactions.
Chemical Synthesis Pathway
The synthesis of this compound from DHA can be proposed as a three-step process:
-
Esterification of DHA: To protect the carboxylic acid functional group, DHA is first converted to its methyl ester.
-
Epoxidation of DHA Methyl Ester: The C4-C5 double bond of DHA methyl ester is selectively epoxidized to form 4,5-epoxy-docosapentaenoate.
-
Hydrolysis and Lactonization: The epoxide is then hydrolyzed to the corresponding 4,5-dihydroxy docosapentaenoic acid, which subsequently undergoes lactonization to yield the final product, this compound.
Experimental Protocols
Materials and Methods
-
Reagents: Docosahexaenoic acid (DHA), Methanol (anhydrous), Acetyl chloride, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM, anhydrous), Sodium bicarbonate, Diethyl ether, Tetrahydrofuran (THF), Triphenylphosphine, 2,2'-Dipyridyldisulfide, Toluene (anhydrous), Acetic acid, Water, Magnesium sulfate (anhydrous), Silica gel for column chromatography.
-
Equipment: Round-bottom flasks, Magnetic stirrer with heating plate, Rotary evaporator, Chromatography column, Thin-layer chromatography (TLC) plates, UV lamp, Standard laboratory glassware.
Protocol 1: Synthesis of DHA Methyl Ester
-
Dissolve docosahexaenoic acid (1.0 g, 3.04 mmol) in anhydrous methanol (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.24 mL, 3.34 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 9:1).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain DHA methyl ester as a pale yellow oil.
Protocol 2: Epoxidation of DHA Methyl Ester to (+/-)4(5)-Epoxy-docosapentaenoate
This protocol is adapted from a method for the epoxidation of DHA methyl esters.[1]
-
Dissolve DHA methyl ester (0.5 g, 1.46 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (77%, 0.33 g, 1.46 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the formation of the epoxide by TLC.
-
Quench the reaction by adding a 10% aqueous solution of sodium bisulfite (10 mL).
-
Separate the organic layer, and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to isolate the 4,5-epoxy-docosapentaenoate regioisomer.
Protocol 3: Hydrolysis and Lactonization to this compound
This protocol involves acid-catalyzed hydrolysis of the epoxide followed by lactonization, which can occur spontaneously or be promoted. For a more controlled lactonization, a method like the Corey-Nicolaou macrolactonization could be adapted after hydrolysis and isolation of the dihydroxy acid.
-
Dissolve the purified (+/-)4(5)-epoxy-docosapentaenoate (0.2 g, 0.56 mmol) in a mixture of tetrahydrofuran (10 mL) and water (2 mL).
-
Add a catalytic amount of acetic acid (e.g., 0.1 mL).
-
Stir the mixture at room temperature for 24 hours to ensure complete hydrolysis of the epoxide to the diol.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 4,5-dihydroxy docosapentaenoic acid.
-
For lactonization, dissolve the crude dihydroxy acid in a non-polar solvent like toluene under anhydrous conditions. The lactonization can be promoted by heating or by using a catalytic amount of a strong acid. Alternatively, for a milder and more controlled reaction, the isolated dihydroxy acid can be subjected to a Corey-Nicolaou macrolactonization protocol.
-
Dissolve the isolated 4,5-dihydroxy docosapentaenoic acid (0.1 g, 0.27 mmol) in anhydrous toluene (50 mL).
-
Add triphenylphosphine (0.14 g, 0.54 mmol) and 2,2'-dipyridyldisulfide (0.12 g, 0.54 mmol).
-
Heat the reaction mixture at reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield this compound.
Data Presentation
| Step | Product | Starting Material | Estimated Yield (%) | Purity (%) | Analytical Method |
| 1 | DHA Methyl Ester | DHA | >95 | >98 | TLC, NMR |
| 2 | (+/-)4(5)-Epoxy-docosapentaenoate | DHA Methyl Ester | 10-15 (for the specific regioisomer) | >95 (after chromatography) | TLC, HPLC, MS |
| 3 | This compound | (+/-)4(5)-Epoxy-docosapentaenoate | 60-70 | >98 (after chromatography) | TLC, NMR, MS |
Note: The yields are estimates based on similar reactions and will require optimization for this specific synthesis.
Signaling Pathway and Experimental Workflow
PPARγ Signaling Pathway
This compound acts as an agonist for PPARγ, a nuclear receptor that plays a critical role in lipid and glucose metabolism, as well as in the inflammatory response. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflow for Synthesis
The overall workflow for the synthesis of this compound from DHA is a sequential process involving protection, oxidation, and cyclization.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The provided protocols offer a comprehensive guide for the synthesis of this compound from DHA. While the procedures are based on established chemical transformations, optimization of reaction conditions may be necessary to achieve higher yields. The identification of this lactone as a PPARγ agonist opens avenues for its investigation as a potential therapeutic agent in metabolic and inflammatory diseases. Further research into its specific biological functions and downstream effects is warranted.
References
Application Notes and Protocols for the Quantification of (+/-)-4(5)-DiHDPA Lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+/-)-4(5)-DiHDPA lactone is a derivative of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. It is formed via the epoxidation of DHA at the Δ4 double bond, followed by intramolecular cyclization. This lactone has been identified as a potent agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor involved in the regulation of glucose and lipid metabolism.[1] Its potential as a therapeutic agent for metabolic diseases such as type 2 diabetes necessitates robust and reliable analytical methods for its quantification in biological matrices.
These application notes provide detailed protocols for the quantification of (+/-)-4(5)-DiHDPA lactone in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the preferred method for the quantification of oxylipins due to its high sensitivity, specificity, and minimal sample derivatization requirements.[2][3]
Experimental Workflow
Figure 1: Experimental workflow for LC-MS/MS quantification of (+/-)-4(5)-DiHDPA lactone.
Detailed Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Acidify the plasma sample with 1% formic acid to a pH of approximately 3.5.
-
Condition a mixed-mode solid-phase extraction (Oasis MAX µElution SPE) plate with methanol followed by water.
-
Load the acidified plasma sample onto the SPE plate.
-
Wash the plate with 1% formic acid to remove interferences.
-
Elute the analyte with a solution of 50:50 acetonitrile:isopropanol with 5% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A UPLC system, such as the ACQUITY UPLC I-Class, is recommended for optimal separation.
-
Column: An ACQUITY Premier BEH C18 column (2.1 x 150 mm, 1.7 µm) provides excellent resolution for oxylipins.
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% acetic acid.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-12 min: 30-85% B (linear gradient)
-
12-14 min: 85-98% B (linear gradient)
-
14-15 min: 98% B (hold)
-
15.1-17 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Xevo TQ-S) operating in negative electrospray ionization (ESI-) mode.
-
Ionization Source Parameters:
-
Capillary Voltage: 2.5 kV
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 150 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Proposed MRM Transitions:
-
Quantifier: 343.5 > [fragment 1]
-
Qualifier: 343.5 > [fragment 2]
-
-
Note: These transitions would need to be optimized by direct infusion of a standard solution of (+/-)-4(5)-DiHDPA lactone.
Quantitative Data (Expected Performance)
The following table summarizes the expected performance of the LC-MS/MS method, based on data from similar oxylipin assays.[2]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 pg on column |
| Limit of Quantification (LOQ) | 0.25 - 5.0 pg on column |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 110% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like (+/-)-4(5)-DiHDPA lactone, derivatization is necessary.[4]
Experimental Workflow
Figure 2: Experimental workflow for GC-MS quantification of (+/-)-4(5)-DiHDPA lactone.
Detailed Protocol
1. Sample Preparation and Derivatization
-
Hydrolysis: To 100 µL of plasma, add an internal standard and 1 mL of 0.5 M methanolic KOH. Incubate at 60°C for 30 minutes to hydrolyze the lactone to its corresponding hydroxy acid.
-
Extraction: Acidify the sample with 1 M HCl and extract the lipids twice with 2 mL of hexane or ethyl acetate.
-
Derivatization:
-
Evaporate the organic extract to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives of the hydroxyl groups.
-
Alternatively, for higher sensitivity, derivatize the carboxyl group to a pentafluorobenzyl (PFB) ester using PFB bromide, followed by silylation of the hydroxyl groups.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Column: A DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 min.
-
-
Injector Temperature: 280°C (splitless injection).
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Specific ions will depend on the fragmentation of the derivatized analyte and must be determined from a standard.
Quantitative Data (Expected Performance)
The following table summarizes the expected performance of the GC-MS method.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 10 pg on column |
| Limit of Quantification (LOQ) | 5 - 25 pg on column |
| Linearity (r²) | > 0.99 |
| Recovery | 80 - 115% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
III. Biological Context and Signaling Pathway
(+/-)-4(5)-DiHDPA lactone is a ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis and glucose homeostasis. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to PPAR response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
PPARγ Signaling Pathway
Figure 3: Simplified PPARγ signaling pathway activated by (+/-)-4(5)-DiHDPA lactone.
IV. Summary of Quantitative Data
| Analytical Method | Analyte | Matrix | LOQ | Linearity (r²) | Recovery |
| LC-MS/MS | (+/-)-4(5)-DiHDPA Lactone | Plasma | 0.25 - 5.0 pg | > 0.99 | 85 - 110% |
| GC-MS | (+/-)-4(5)-DiHDPA Lactone | Plasma | 5 - 25 pg | > 0.99 | 80 - 115% |
Note: The quantitative data presented are expected values based on the analysis of similar compounds and should be validated experimentally for (+/-)-4(5)-DiHDPA lactone.
V. Conclusion
The LC-MS/MS and GC-MS methods detailed in these application notes provide robust frameworks for the quantification of (+/-)-4(5)-DiHDPA lactone in biological samples. The choice of method will depend on the specific requirements of the study, including sensitivity needs and available instrumentation. The LC-MS/MS method is generally preferred for its higher throughput and reduced sample preparation complexity. These analytical tools are essential for advancing our understanding of the pharmacokinetics, pharmacodynamics, and therapeutic potential of this novel PPARγ agonist.
References
Application Note: Quantitative Analysis of DiHDPA Lactone in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and specific quantification of DiHDPA lactone in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). DiHDPA (Dihydroxydocosapentaenoic acid) lactones are metabolites derived from docosahexaenoic acid (DHA), an essential omega-3 fatty acid. The methodology described herein provides a robust workflow for researchers, scientists, and drug development professionals investigating the role of these lipid mediators in various physiological and pathological processes. The protocol includes detailed steps for plasma sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Docosahexaenoic acid (DHA) is metabolized through various enzymatic pathways, including the cytochrome P450 (CYP) pathway, to produce a range of bioactive lipid mediators.[1] One such class of metabolites are the dihydroxydocosapentaenoic acids (DiHDPAs), which can be further converted to their corresponding lactones. While the precise biological functions of many DiHDPA lactones are still under investigation, related lipid lactones have been shown to possess biological activity and can be substrates for enzymes such as paraoxonases, suggesting a role in signaling and inflammation modulation.[2]
Accurate quantification of these lipophilic molecules in complex biological matrices like plasma is crucial for understanding their physiological relevance. LC-MS/MS offers the high sensitivity and specificity required for this task. This document provides a comprehensive protocol for the extraction and quantification of DiHDPA lactone from human plasma.
Experimental Protocols
Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
This protocol is adapted from established methods for the extraction of oxylipins and other lipid mediators from plasma.[3][4]
Materials:
-
Human plasma (collected in EDTA tubes)
-
Methanol (LC-MS grade), containing 0.01% Butylated hydroxytoluene (BHT) as an antioxidant
-
Internal Standard (IS) solution (e.g., d8-Arachidonic Acid (AA-d8) in ethanol)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution to the plasma.
-
To precipitate proteins, add 300 µL of ice-cold methanol containing 0.1% formic acid.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples on ice for 30 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dilute the supernatant with LC-MS grade water containing 0.1% formic acid to a final volume of 1 mL.
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elute the DiHDPA lactone and other lipids with 1 mL of methanol into a clean collection tube.
-
Dry the eluate under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70% mobile phase A, 30% mobile phase B).
-
Vortex briefly and transfer to an LC autosampler vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (adapted from similar lipid analyses): [5][6]
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile/Methanol (4:1, v/v) with 0.1% Acetic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 85% B
-
15-18 min: 85% to 98% B
-
18-22 min: Hold at 98% B
-
22.1-25 min: Return to 30% B for column re-equilibration
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): The specific MRM transitions for DiHDPA lactone should be optimized by infusing a pure standard. Based on the chemical structure of a representative DiHDPA lactone (e.g., (±)4(5)-DiHDPA lactone with a molecular formula of C22H32O3 and a molecular weight of 344.5), the deprotonated molecule [M-H]⁻ would be the precursor ion.[7] Product ions would result from characteristic fragmentation patterns.
-
Dwell Time: 100 ms
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 400°C
Data Presentation
The quantitative data should be presented in a clear, tabular format. The table below is a template for reporting the concentrations of DiHDPA lactone found in plasma samples.
| Sample ID | Group | DiHDPA Lactone Concentration (ng/mL) | Internal Standard Response |
| CTRL-01 | Control | 1.25 | 1.5 x 10⁶ |
| CTRL-02 | Control | 1.48 | 1.6 x 10⁶ |
| TRT-01 | Treated | 3.56 | 1.4 x 10⁶ |
| TRT-02 | Treated | 4.12 | 1.5 x 10⁶ |
Table 1: Example of quantitative results for DiHDPA lactone in human plasma samples. Concentrations are determined from a calibration curve prepared in a surrogate matrix.
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of DiHDPA lactone.
Metabolic Pathway
The formation of DiHDPA lactone originates from Docosahexaenoic Acid (DHA). The pathway involves epoxidation by a Cytochrome P450 enzyme followed by hydrolysis via soluble epoxide hydrolase (sEH) to form the diol, which can then undergo lactonization.
Caption: Biosynthetic pathway of DiHDPA lactone from DHA.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of DiHDPA lactone in human plasma. This protocol, encompassing sample preparation, chromatography, and mass spectrometry, serves as a valuable tool for researchers investigating the roles of DHA-derived metabolites in health and disease. The workflow is robust and can be adapted for high-throughput analysis in large-scale clinical and preclinical studies.
References
- 1. Frontiers | Effect of ω-3 Polyunsaturated Fatty Acids-Derived Bioactive Lipids on Metabolic Disorders [frontiersin.org]
- 2. Identification of biologically active δ-lactone eicosanoids as paraoxonase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolomics.se [metabolomics.se]
- 6. jsbms.jp [jsbms.jp]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for (+/-)4(5)-DiHDPA Lactone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)4(5)-DiHDPA lactone is a derivative of docosahexaenoic acid (DHA) and has been identified as a peroxisome proliferator-activated receptor-gamma (PPARγ) activator.[1] PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, lipid metabolism, and inflammation. Activation of PPARγ is a key mechanism for the therapeutic effects of drugs used to treat type 2 diabetes. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including protocols for assessing its activity and elucidating its mechanism of action.
Physicochemical Properties and Storage
A summary of the known physicochemical properties of this compound is provided in the table below. Proper storage and handling are critical for maintaining the stability and activity of the compound.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₂O₃ | [2] |
| Molecular Weight | 344.5 g/mol | [2] |
| Purity | ≥95% | [2] |
| Formulation | A solution in ethanol | [2] |
| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:2): 0.3 mg/mL | [2] |
| Storage | -20°C | [2] |
| Stability | ≥ 2 years at -20°C | [2] |
Mechanism of Action
This compound functions as an agonist for PPARγ.[1] Upon binding to the ligand-binding domain of PPARγ, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in various metabolic processes.
Figure 1: Simplified signaling pathway of this compound via PPARγ activation.
Experimental Protocols
The following protocols are generalized for the use of a novel PPARγ agonist. It is highly recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay.
Protocol 1: Determination of Optimal Concentration using a Dose-Response Assay
This protocol describes a method to determine the effective concentration range of this compound using a PPARγ-responsive reporter gene assay.
Materials:
-
Human Embryonic Kidney 293T (HEK293T) cells (or other suitable cell line)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
PPARγ expression vector
-
PPRE-luciferase reporter vector
-
Renilla luciferase control vector
-
Transient transfection reagent
-
This compound stock solution (in ethanol or DMSO)
-
Rosiglitazone (positive control)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound (e.g., ranging from 0.01 µM to 100 µM). Include wells with vehicle control (ethanol or DMSO) and a positive control (e.g., 1 µM Rosiglitazone).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Figure 2: Workflow for determining the optimal concentration of this compound.
Protocol 2: Assessment of Adipocyte Differentiation
This protocol outlines a method to evaluate the effect of this compound on the differentiation of 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (BCS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
This compound stock solution
-
Rosiglitazone (positive control)
-
Oil Red O staining solution
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates and grow to confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with differentiation medium containing either vehicle, the determined optimal concentration of this compound, or a positive control (e.g., 1 µM Rosiglitazone).
-
Medium Change: On Day 2, replace the medium with insulin medium containing the respective treatments.
-
Maintenance: From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS and the respective treatments.
-
Assessment of Differentiation (Day 8-10):
-
Microscopy: Visually assess the accumulation of lipid droplets.
-
Oil Red O Staining:
-
Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10 minutes.
-
Wash with water and visualize the stained lipid droplets.
-
For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.
-
-
Gene Expression Analysis: Harvest cells for RNA extraction and perform qRT-PCR to analyze the expression of adipogenic marker genes such as Fabp4 (aP2) and Adipoq (Adiponectin).
-
Data Presentation
The following tables provide a template for summarizing quantitative data from the proposed experiments.
Table 1: Dose-Response of this compound on PPARγ Activation
| Concentration (µM) | Normalized Luciferase Activity (Fold Change vs. Vehicle) |
| Vehicle | 1.0 |
| 0.01 | User-determined value |
| 0.1 | User-determined value |
| 1 | User-determined value |
| 10 | User-determined value |
| 100 | User-determined value |
| Rosiglitazone (1 µM) | User-determined value |
| EC₅₀ (µM) | Calculated Value |
Table 2: Effect of this compound on Adipocyte Differentiation
| Treatment | Oil Red O Absorbance (510 nm) | Fabp4 mRNA Expression (Fold Change vs. Vehicle) | Adipoq mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle | User-determined value | 1.0 | 1.0 |
| This compound | User-determined value | User-determined value | User-determined value |
| Rosiglitazone | User-determined value | User-determined value | User-determined value |
Concluding Remarks
These application notes and protocols provide a framework for investigating the cellular effects of this compound. As a novel PPARγ activator, this compound holds potential for research in metabolic diseases and inflammation. Researchers should carefully optimize the experimental conditions for their specific cell systems to obtain robust and reproducible data. Further experiments could explore its effects on insulin signaling, anti-inflammatory properties, and its potential as a therapeutic agent.
References
Illuminating PPARγ: Experimental Protocols for Activation by DiHDPA Lactone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) by 4,5-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA). The following sections outline the necessary procedures for cell-based assays to characterize the activity of this compound, present quantitative data for reference, and visualize the key signaling pathways and experimental workflows.
Introduction
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization.[1] Its activation by agonist ligands has been a key therapeutic strategy for the treatment of type 2 diabetes. 4,5-DiHDPA lactone has been identified as a potent PPARγ activator, making it a compound of significant interest for research and drug development.[2] These protocols provide a framework for the in vitro characterization of DiHDPA lactone's effects on PPARγ.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the activation of PPARγ by a derivative of DiHDPA lactone. This data is extracted from a key study by Yamamoto et al. (2005) and serves as a benchmark for experimental outcomes.
| Compound | Target | Assay | EC50 (nM) | Fold Activation vs. Control | Reference Compound |
| 4-keto derivative of DiHDPA lactone | PPARγ | Transactivation Assay | ~250 | ~4x vs. Pioglitazone | Pioglitazone |
Signaling Pathway
The activation of PPARγ by DiHDPA lactone initiates a signaling cascade that leads to the transcription of target genes involved in adipogenesis and metabolism. The diagram below illustrates this pathway.
Caption: PPARγ activation by DiHDPA lactone.
Experimental Protocols
This section provides detailed protocols for two key in vitro assays to assess the PPARγ agonist activity of DiHDPA lactone: a PPARγ transactivation assay and an adipocyte differentiation assay.
PPARγ Transactivation Assay (Reporter Gene Assay)
This assay quantitatively measures the ability of DiHDPA lactone to activate PPARγ, leading to the expression of a reporter gene (e.g., luciferase).
Experimental Workflow:
Caption: Workflow for PPARγ Transactivation Assay.
Materials:
-
COS-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
GAL4-hPPARγ LBD expression vector
-
UAS-luciferase reporter vector
-
β-galactosidase expression vector (for transfection normalization)
-
Lipofectamine 2000 (or similar transfection reagent)
-
DiHDPA lactone
-
Pioglitazone (positive control)
-
Luciferase Assay System
-
β-Galactosidase Enzyme Assay System
-
24-well cell culture plates
Protocol:
-
Cell Seeding: Seed COS-7 cells in 24-well plates at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator overnight.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A typical mixture includes:
-
0.2 µg of GAL4-hPPARγ LBD expression vector
-
0.2 µg of UAS-luciferase reporter vector
-
0.1 µg of β-galactosidase expression vector
-
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of DiHDPA lactone and pioglitazone in DMEM.
-
After 24 hours of transfection, replace the medium with fresh DMEM containing the different concentrations of the test compounds or vehicle (DMSO).
-
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase and β-Galactosidase Assays:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Measure β-galactosidase activity in the cell lysates for normalization of transfection efficiency.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
Plot the fold activation against the compound concentration and determine the EC50 value using a suitable software (e.g., GraphPad Prism).
-
Adipocyte Differentiation Assay (Oil Red O Staining)
This assay assesses the ability of DiHDPA lactone to induce the differentiation of preadipocytes into mature adipocytes, a key functional outcome of PPARγ activation.
Experimental Workflow:
Caption: Workflow for Adipocyte Differentiation Assay.
Materials:
-
3T3-L1 preadipocytes
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
DiHDPA lactone
-
Rosiglitazone (positive control)
-
10% Formalin
-
Oil Red O staining solution
-
6-well cell culture plates
Protocol:
-
Cell Culture and Induction of Differentiation:
-
Plate 3T3-L1 preadipocytes in 6-well plates and grow in DMEM with 10% FBS until they reach confluence (Day 0).
-
Two days post-confluence (Day 2), replace the medium with differentiation medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin, supplemented with various concentrations of DiHDPA lactone or rosiglitazone.
-
After 2 days (Day 4), replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of the test compounds.
-
After another 2 days (Day 6), replace the medium with DMEM containing 10% FBS and the test compounds. Continue to culture for an additional 4-6 days, replacing the medium every 2 days.
-
-
Oil Red O Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin in PBS for 1 hour at room temperature.
-
Wash the cells with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add Oil Red O working solution and incubate for 10-20 minutes at room temperature.
-
Wash the cells with water multiple times until the water runs clear.
-
-
Visualization and Quantification:
-
Visualize the stained lipid droplets under a microscope and capture images.
-
For quantification, elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluted stain at approximately 500 nm using a spectrophotometer.
-
Conclusion
These protocols provide a robust framework for investigating the PPARγ agonist activity of DiHDPA lactone. By employing the transactivation and adipocyte differentiation assays, researchers can effectively characterize the potency and functional effects of this compound, contributing to a deeper understanding of its therapeutic potential. Adherence to these detailed methodologies will ensure reproducible and reliable data, facilitating advancements in the fields of metabolic disease research and drug discovery.
References
Application Notes and Protocols: The Role of Lactone and Cyclopentenone Intermediates in Drug Synthesis, with a Focus on Structures Related to (+/-)-4(5)-DiHDPA Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
While (+/-)-4(5)-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA), is not extensively documented as a direct intermediate in mainstream drug synthesis, its structural motifs—the γ-lactone and related dihydroxy-cyclopentenone structures—are of significant interest in medicinal chemistry.[1][2] These scaffolds are present in a variety of biologically active molecules and serve as key building blocks for the synthesis of potent therapeutic agents. This document provides an overview of the application of these intermediates in the synthesis of three important classes of drugs: PPARγ activators, Combretastatin A-4 analogues, and carbocyclic nucleosides. Detailed experimental protocols and relevant biological signaling pathways are also presented.
PPARγ Activators
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, making it a key target for the development of drugs for type 2 diabetes.[3][4] (+/-)-4(5)-DiHDPA lactone itself has been identified as a PPARγ activator.[5] The synthesis of PPARγ activators often involves the incorporation of a acidic head group and a hydrophobic tail, a feature that can be achieved using lactone-based intermediates.
PPARγ Signaling Pathway
PPARγ forms a heterodimer with the retinoid X receptor (RXR).[2] Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of co-activator proteins. The PPARγ/RXR/co-activator complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] This signaling cascade regulates the expression of genes involved in adipogenesis, lipid metabolism, and insulin sensitization.[4]
Caption: PPARγ Signaling Pathway.
Synthetic Protocol: Synthesis of a Phthalimide-based PPARγ Activator
This protocol describes the synthesis of N-substituted phthalimide derivatives, which have been investigated as PPARγ activators, inspired by the natural product paecilocin A.[6][7]
Step 1: Synthesis of N-substituted Phthalimides [7]
-
In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) and the desired primary amine (1.2 eq) in glacial acetic acid (1 M).
-
Heat the mixture to 85 °C and stir overnight.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the precipitate and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
| Reactant | Product | Yield (%) | Reference |
| Phthalic anhydride, Oleylamine | 3-Hydroxy-N-oleyl phthalimide | ~90 | [7] |
| 3-Hydroxyphthalic anhydride, 4-aminophenol | N-(4-hydroxyphenyl)-3-hydroxyphthalimide | ~90 | [7] |
Table 1: Representative yields for the synthesis of N-substituted phthalimide PPARγ activators.
Combretastatin A-4 Analogues (Anticancer Agents)
Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[5][8] However, its poor solubility and isomerization to the less active trans-isomer limit its clinical application.[9] To overcome these limitations, analogues with a cis-restricted conformation, such as those incorporating a cyclopentenone ring, have been synthesized. The 4,5-dihydroxy-2-cyclopenten-1-one core is a key intermediate in the synthesis of these analogues.
Mechanism of Action: Inhibition of Tubulin Polymerization
Combretastatin A-4 and its analogues bind to the colchicine-binding site on β-tubulin.[8] This binding destabilizes microtubule dynamics, leading to the disruption of the mitotic spindle in rapidly dividing cancer cells. Consequently, the cell cycle is arrested in the G2/M phase, ultimately inducing apoptosis.
Caption: Mechanism of Combretastatin A-4.
Synthetic Protocol: Synthesis of a Combretastatin A-4 Analogue Intermediate
This protocol outlines a general procedure for the synthesis of a key intermediate for Combretastatin A-4 analogues.[10][11]
Step 1: Perkin's Condensation [12]
-
Combine 3,4,5-trimethoxybenzaldehyde (1.0 eq) and 3-bromo-4-methoxyphenylacetic acid (1.0 eq) in a microwave-safe vessel.
-
Add triethylamine (2.0 eq) and acetic anhydride (3.0 eq).
-
Heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Starting Materials | Product | Yield (%) | Reference |
| 3,4,5-trimethoxybenzaldehyde, 3-bromo-4-methoxyphenylacetic acid | (Z)-2-(3-bromo-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylic acid | Not specified | [12] |
Table 2: Representative reaction for the synthesis of a Combretastatin A-4 analogue precursor.
Carbocyclic Nucleosides (Antiviral and Anticancer Agents)
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring.[13] This modification confers increased metabolic stability against enzymatic degradation. Chiral cyclopentenone derivatives are crucial intermediates for the stereoselective synthesis of these compounds, which have shown significant antiviral and anticancer activities.
Synthetic Workflow for Carbocyclic Nucleosides
The synthesis of carbocyclic nucleosides often starts from a chiral precursor, such as D-ribose, which is converted into a key cyclopentenone intermediate. This intermediate then undergoes nucleophilic addition of a nucleobase, followed by further functional group manipulations to yield the final carbocyclic nucleoside.
Caption: Carbocyclic Nucleoside Synthesis.
Synthetic Protocol: Practical Synthesis of D-Cyclopent-2-enone
This protocol describes an efficient synthesis of (4R,5R)-4,5-O-isopropylidene-cyclopent-2-enone, a key intermediate for carbocyclic nucleosides, from D-ribose.[14]
Step 1: Protection and Silylation
-
To a solution of D-ribose in 2,2-dimethoxypropane, add a catalytic amount of p-toluenesulfonic acid and stir until the reaction is complete (monitored by TLC).
-
After neutralization, concentrate the mixture and dissolve the residue in a suitable solvent.
-
Add imidazole followed by tert-butyldimethylsilyl chloride and stir at room temperature.
-
Work up the reaction to obtain the silylated lactol.
Step 2: Grignard Reaction and Deprotection
-
Dissolve the silylated lactol in anhydrous THF and cool to -78 °C.
-
Add vinylmagnesium bromide dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction and extract the product.
-
Treat the product with tetrabutylammonium fluoride in THF to remove the silyl protecting group.
Step 3: Oxidative Cleavage and Wittig Reaction
-
Perform an oxidative cleavage of the diol using sodium periodate.
-
The resulting lactol is then subjected to a Wittig reaction using NaH and (methoxymethyl)triphenylphosphonium chloride in THF to yield the diene.
Step 4: Ring-Closing Metathesis (RCM) and Oxidation
-
Dissolve the diene in anhydrous dichloromethane and add Grubbs' catalyst (1 mol%).
-
Stir the reaction at room temperature for 4 hours.
-
Without purification of the resulting cyclopentenol, perform an oxidation using pyridinium chlorochromate (PCC) to afford the final D-cyclopent-2-enone.
| Step | Key Reagents | Typical Yield (%) | Reference |
| Protection and Silylation | 2,2-dimethoxypropane, p-TsOH; TBDMSCl, imidazole | 90 (protection), 85 (silylation) | [14] |
| Grignard and Deprotection | Vinylmagnesium bromide; TBAF | 100 (Grignard) | [14] |
| Wittig Reaction | NaH, (methoxymethyl)triphenylphosphonium chloride | 86 | [14] |
| RCM and Oxidation | Grubbs' catalyst; PCC | 93 (from diene) | [14] |
Table 3: Summary of yields for the synthesis of D-cyclopent-2-enone.
Conclusion
While (+/-)-4(5)-DiHDPA lactone is a molecule of interest, particularly as a PPARγ activator, its direct application as a synthetic intermediate is not yet widely established. However, its core structural features are central to the synthesis of a diverse range of therapeutic agents. The protocols and pathways outlined in this document for PPARγ activators, Combretastatin A-4 analogues, and carbocyclic nucleosides highlight the versatility of lactone and cyclopentenone intermediates in modern drug discovery and development. Further exploration of these scaffolds is likely to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PPARγ signaling and emerging opportunities for improved therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of PPAR-γ activators inspired by the marine natural product, paecilocin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies Using (+/-)4(5)-DiHDPA Lactone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct in vivo studies detailing the administration, efficacy, and pharmacokinetics of (+/-)4(5)-DiHDPA lactone are not extensively available in publicly accessible literature. The information presented herein is based on the known biological activity of this compound as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist and is supplemented with data from in vivo studies of analogous docosahexaenoic acid (DHA) derivatives and other PPARγ agonists. These notes and protocols are intended to serve as a guide for designing and conducting in vivo research with this compound.
Introduction to this compound
This compound is a derivative of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. It is formed via the epoxidation of DHA at the α-4 double bond, followed by intramolecular cyclization to form a lactone ring. Structurally, it is analogous to other bioactive lipid lactones. The primary known biological activity of this compound is its function as a PPARγ agonist.
PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, lipid metabolism, and inflammation. Activation of PPARγ has been a therapeutic target for metabolic diseases, particularly type 2 diabetes. As a DHA-derived PPARγ agonist, this compound holds potential for investigation in various pathological conditions, including metabolic syndrome, inflammatory disorders, and neurodegenerative diseases.
Potential In Vivo Applications
Based on its activity as a PPARγ agonist and its origin from DHA, potential in vivo applications for this compound that warrant investigation include:
-
Metabolic Diseases:
-
Type 2 Diabetes: Improving insulin sensitivity and glucose homeostasis.
-
Dyslipidemia: Modulating lipid profiles.
-
Obesity: Regulating adipocyte differentiation and function.
-
-
Inflammatory Conditions:
-
Atherosclerosis: Reducing vascular inflammation.
-
Inflammatory Bowel Disease: Attenuating gut inflammation.
-
-
Neurodegenerative Diseases:
-
Alzheimer's Disease: Modulating neuroinflammation and amyloid-beta pathology.
-
Parkinson's Disease: Providing neuroprotection.
-
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data from in vivo studies of various DHA derivatives and PPARγ agonists. This information can be used as a reference for dose-ranging studies and for establishing expected efficacy endpoints for this compound.
Table 1: In Vivo Efficacy of DHA Derivatives in Mouse Models
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| DHA | db/db mice | 300 mg/kg/day | Oral gavage | Reduced blood glucose and improved insulin sensitivity | (Fictional, for illustration) |
| Resolvin D1 | C57BL/6 mice (LPS-induced inflammation) | 10 ng/g | Intraperitoneal | Reduced neutrophil infiltration and pro-inflammatory cytokine levels | (Fictional, for illustration) |
| Neuroprotectin D1 | 5XFAD mice (Alzheimer's model) | 1 µ g/mouse | Intracerebroventricular | Reduced amyloid-beta plaque load and improved cognitive function | (Fictional, for illustration) |
Table 2: In Vivo Efficacy of PPARγ Agonists in Mouse Models
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Rosiglitazone | ob/ob mice | 10 mg/kg/day | Oral gavage | Normalized blood glucose levels and improved insulin sensitivity | (Fictional, for illustration) |
| Pioglitazone | KKAy mice | 30 mg/kg/day | Diet | Reduced plasma triglycerides and free fatty acids | (Fictional, for illustration) |
| Telmisartan | ApoE-/- mice (Atherosclerosis model) | 5 mg/kg/day | Drinking water | Reduced atherosclerotic lesion size and macrophage infiltration | (Fictional, for illustration) |
Experimental Protocols
The following are generalized protocols for in vivo studies of this compound, based on common practices for lipid mediators and PPARγ agonists. It is crucial to perform pilot studies to determine the optimal dose, vehicle, and administration route for this compound.
General Animal Model and Husbandry
-
Species: Mouse (e.g., C57BL/6, BALB/c) or Rat (e.g., Sprague-Dawley, Wistar).
-
Age/Weight: Typically 8-12 weeks old, with weights appropriate for the species and strain.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water, unless otherwise specified by the experimental design (e.g., high-fat diet studies).
-
Acclimatization: Animals should be acclimatized to the facility for at least one week before the start of any experiment.
Preparation and Administration of this compound
-
Formulation: this compound is typically supplied in an organic solvent (e.g., ethanol). For in vivo administration, it needs to be formulated in a biocompatible vehicle.
-
Option 1 (Oral Gavage): Dissolve the compound in a small amount of ethanol and then dilute with a vehicle such as corn oil, olive oil, or a 0.5% carboxymethylcellulose (CMC) solution. Ensure the final ethanol concentration is low (e.g., <5%) to avoid toxicity.
-
Option 2 (Intraperitoneal Injection): Dissolve in a minimal amount of DMSO and then dilute with sterile saline or phosphate-buffered saline (PBS). The final DMSO concentration should be kept low (e.g., <1%) to minimize vehicle effects.
-
-
Dose Selection: Based on data from analogous compounds, a starting dose range of 1-50 mg/kg body weight could be considered for pilot studies.
-
Administration:
-
Oral Gavage: Use a proper-sized gavage needle to deliver the formulation directly into the stomach.
-
Intraperitoneal (IP) Injection: Inject the formulation into the peritoneal cavity.
-
Experimental Workflow for a Metabolic Study (e.g., in db/db mice)
This protocol outlines a general workflow for evaluating the anti-diabetic effects of this compound.
Caption: Workflow for a metabolic study in db/db mice.
Experimental Workflow for an Anti-Inflammatory Study (e.g., LPS-induced inflammation)
This protocol outlines a general workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Workflow for an LPS-induced inflammation study.
Signaling Pathways
Hypothesized Signaling Pathway of this compound
As a PPARγ agonist, this compound is hypothesized to exert its effects through the canonical PPARγ signaling pathway.
Caption: Hypothesized PPARγ signaling pathway.
Conclusion
While direct in vivo data for this compound is currently limited, its identification as a PPARγ agonist provides a strong rationale for its investigation in various disease models. The application notes and protocols provided here, based on analogous compounds, offer a framework for researchers to design and execute in vivo studies to elucidate the therapeutic potential of this novel DHA derivative. Careful dose-finding studies and appropriate vehicle selection will be critical for obtaining reliable and reproducible results.
Application Notes and Protocols: (+/-)4(5)-DiHDPA Lactone in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)4(5)-DiHDPA lactone is a derivative of docosahexaenoic acid (DHA), a critical omega-3 polyunsaturated fatty acid renowned for its roles in various physiological processes, including neurodevelopment and the resolution of inflammation.[1][2][3][4] This lactone is formed from the epoxidation of DHA at the α-4 double bond, followed by intramolecular cyclization to create a 1,4-cyclic ester.[5] While the precise biological activities of this compound are currently unknown, its structural relationship to DHA and other bioactive lipid mediators suggests its potential as a significant signaling molecule.[5]
These application notes provide a framework for investigating the potential roles of this compound in lipidomics, drawing upon the established bioactivities of its parent compound, DHA, and general methodologies for the analysis of novel lipid mediators. The protocols outlined below are intended as a starting point for researchers to explore the function of this largely uncharacterized molecule.
Potential Applications in Lipidomics Research
Given that this compound is a DHA derivative, its potential applications lie in research areas where DHA is known to be a key player.
-
Inflammation and Resolution Pathways: DHA is a precursor to specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively orchestrate the resolution of inflammation.[1] Investigating whether this compound is formed during inflammatory processes and if it exhibits pro-resolving or anti-inflammatory activities is a promising research avenue.
-
Neuronal Function and Development: DHA is highly concentrated in the brain and retina, where it influences membrane fluidity, signal transduction, and neuroprotection.[6][7] Studying the presence and concentration of this compound in neuronal tissues and its effects on neuronal cell models could reveal novel roles in neurophysiology.
-
Cardiovascular Health: Omega-3 fatty acids, including DHA, are recognized for their cardiovascular benefits.[8] Research into the effects of this compound on endothelial cell function, platelet aggregation, and lipid metabolism in cardiovascular models is warranted.
-
Cancer Biology: DHA and its metabolites have been shown to influence cancer cell proliferation and survival.[9] The impact of this compound on cancer cell signaling pathways could be a valuable area of investigation.
Experimental Protocols
The following protocols provide a generalized workflow for the extraction, detection, and quantification of this compound from biological samples. These should be optimized for specific sample types and experimental goals.
Lipid Extraction from Biological Samples
This protocol is a general method for total lipid extraction, which can be adapted for tissues, cells, or biofluids.
Materials:
-
Homogenizer
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
-
Solvents: Chloroform, Methanol, 0.9% NaCl solution (all HPLC grade or higher)
-
Internal Standard (IS): A deuterated or C13-labeled lipid lactone standard is recommended for accurate quantification.
Procedure:
-
Sample Homogenization: Homogenize the tissue sample or cell pellet in a mixture of chloroform:methanol (1:2, v/v). For liquid samples like plasma, add the chloroform:methanol mixture directly.
-
Phase Separation: Add chloroform and 0.9% NaCl solution to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Centrifugation: Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or acetonitrile/isopropanol.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the general parameters for developing an LC-MS/MS method for this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or QTRAP) equipped with an electrospray ionization (ESI) source.[10][11]
LC Parameters (to be optimized):
-
Column: A reverse-phase C18 column is a common starting point for lipid mediator analysis.[12]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B will be necessary to separate lipids.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Injection Volume: Typically 5-10 µL.
MS/MS Parameters (to be optimized):
-
Ionization Mode: ESI in positive or negative ion mode should be tested. Many lipids ionize well in negative mode.[11]
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing a pure standard.
-
Precursor Ion: This will be the [M-H]⁻ or [M+H]⁺ of the lactone.
-
Product Ions: These will be characteristic fragment ions generated by collision-induced dissociation.
-
-
Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows to achieve the best signal intensity.[11]
Data Presentation: Hypothetical Quantitative Data
The following tables are examples of how quantitative data for this compound could be presented. The values are purely illustrative.
Table 1: this compound Levels in Different Tissues (Hypothetical)
| Tissue | Concentration (ng/g tissue) | Standard Deviation |
| Brain | 15.2 | 3.1 |
| Spleen | 8.5 | 1.9 |
| Liver | 5.1 | 1.2 |
| Plasma | 2.3 | 0.8 |
Table 2: Effect of an Anti-inflammatory Stimulus on this compound Production in Macrophages (Hypothetical)
| Treatment | This compound (pg/10^6 cells) | Standard Deviation | P-value |
| Control | 12.4 | 2.5 | - |
| LPS (1 µg/mL) | 25.8 | 4.7 | <0.01 |
| LPS + DHA (10 µM) | 45.1 | 8.3 | <0.001 |
Visualizations
Signaling Pathway
Caption: Proposed biosynthetic pathway of this compound from DHA.
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Conclusion
While this compound remains a novel and largely uncharacterized lipid molecule, its origin from DHA positions it as a compound of significant interest in lipidomics. The application notes and protocols provided here offer a foundational approach for researchers to begin elucidating its biological relevance. Future studies focusing on its synthesis, endogenous presence, and functional effects are crucial to understanding its potential role in health and disease.
References
- 1. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docosahexaenoic acid and lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic Acid Delivery Systems, Bioavailability, Functionality, and Applications: A Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. DHA derivatives of fish oil as dietary supplements: a nutrition-based drug discovery approach for therapies to prevent metabolic cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of (+/-)4(5)-DiHDPA Lactone for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of (+/-)4(5)-DiHDPA lactone, a lipophilic PPARγ agonist, for preclinical animal research. The following sections detail suitable excipients, administration routes, and step-by-step protocols for the preparation of various formulations. Additionally, stability considerations and a typical experimental workflow are outlined to ensure reliable and reproducible in vivo studies.
Introduction to this compound
This compound is a derivative of docosahexaenoic acid (DHA) and has been identified as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1][2] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[3] The lipophilic nature of this compound presents challenges for formulation in aqueous vehicles for in vivo administration, necessitating the use of lipid-based delivery systems to ensure adequate bioavailability.
Solubility and Excipient Selection
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Ethanol | 30 mg/mL | Suitable for initial stock solutions, but may not be ideal for direct in vivo administration in large volumes. |
| Dimethylformamide (DMF) | 30 mg/mL | Primarily for in vitro use; toxicity concerns for in vivo applications. |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL | Can be used as a co-solvent in small percentages for in vivo formulations. |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | Demonstrates the poor aqueous solubility of the compound. |
Data sourced from commercially available product information.
Table 2: Recommended Excipients for Screening for Oral and Parenteral Formulations
| Excipient Type | Examples | Rationale for Use |
| Oils (for oral & subcutaneous administration) | Corn oil, Sesame oil, Soybean oil, Medium-chain triglycerides (MCTs) | Act as a vehicle to dissolve or suspend the lipophilic drug, enhancing oral absorption.[4][5] |
| Surfactants (for oral & intravenous administration) | Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Solutol® HS 15 | Increase solubility and can form micelles or emulsions to improve bioavailability.[6][7] |
| Co-solvents (for oral & intravenous administration) | Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400) | Used in combination with other vehicles to improve the solubility of the drug.[8] |
Routes of Administration
The choice of administration route depends on the experimental goals, the desired pharmacokinetic profile, and the properties of the formulation.
Table 3: Common Routes of Administration for Animal Studies
| Route | Description | Recommended Maximum Volume (Mouse) |
| Oral (p.o.) Gavage | Direct administration into the stomach using a gavage needle. Suitable for solutions, suspensions, and emulsions. | 10 mL/kg |
| Intravenous (i.v.) | Injection directly into a vein (typically the tail vein in mice). Provides 100% bioavailability. Requires sterile, non-hemolytic formulations. | 5 mL/kg (bolus) |
| Intraperitoneal (i.p.) | Injection into the peritoneal cavity. Offers rapid absorption, though not as direct as IV. | 10 mL/kg |
| Subcutaneous (s.c.) | Injection into the space between the skin and underlying tissues. Often used for sustained release formulations. | 10 mL/kg |
Data adapted from institutional animal care and use committee (IACUC) guidelines.[9]
Experimental Protocols
The following are detailed protocols for the preparation of common formulations for this compound. Note: These are starting points and may require optimization based on the specific solubility and stability of the compound in the chosen excipients.
Protocol 1: Preparation of an Oil-Based Solution/Suspension for Oral Gavage
This is the simplest formulation for lipophilic compounds for oral administration.
Materials:
-
This compound
-
Pharmaceutical-grade oil (e.g., corn oil, sesame oil)
-
Glass vial
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the required amount of this compound and transfer it to a sterile glass vial.
-
Add the desired volume of oil to the vial.
-
Gently warm the mixture to 37°C while stirring with a magnetic stirrer to aid dissolution.
-
If the compound does not fully dissolve, continue stirring to form a homogenous suspension.
-
Prior to each administration, vortex the suspension vigorously to ensure uniform distribution of the compound.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the gastrointestinal fluids.[4][10][11][12][13]
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Tween 20, Cremophor EL)
-
Co-solvent (e.g., PEG 200, Transcutol P)
-
Glass vial
-
Magnetic stirrer and stir bar
-
Water bath
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the most suitable components.
-
Construction of Pseudo-Ternary Phase Diagram: To identify the self-emulsifying region, prepare various mixtures of the selected oil, surfactant, and co-solvent in different ratios. Titrate these mixtures with water and observe the formation of a clear or slightly bluish emulsion.
-
Preparation of the SEDDS Formulation: a. Weigh the appropriate amounts of the selected oil, surfactant, and co-solvent based on the optimized ratio from the phase diagram and mix them in a glass vial. b. Add the required amount of this compound to the mixture. c. Gently heat the mixture in a water bath (around 40°C) and stir until the drug is completely dissolved and the solution is clear and homogenous.
Protocol 3: Preparation of an Intravenous Formulation
IV formulations for lipophilic drugs often utilize micellar solutions or lipid emulsions to achieve solubility and ensure safety upon injection.[7][10][12][14]
Materials:
-
This compound
-
Surfactant (e.g., Polysorbate 80)
-
Co-solvent (e.g., Propylene Glycol or Ethanol)
-
Sterile saline or 5% dextrose solution
-
Sterile vials
-
0.22 µm sterile filter
Procedure:
-
In a sterile vial, dissolve the required amount of this compound in a small volume of the co-solvent (e.g., ethanol).
-
In a separate sterile vial, prepare a solution of the surfactant (e.g., 10% Polysorbate 80) in sterile saline or 5% dextrose.
-
Slowly add the drug solution from step 1 to the surfactant solution while gently stirring.
-
Bring the formulation to the final desired volume with sterile saline or 5% dextrose.
-
Sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.
-
Visually inspect the final solution for any precipitation or particulates before administration.
Stability Assessment
The stability of the formulation is critical for ensuring accurate dosing and reliable experimental outcomes.[6][15][16]
Table 4: Recommended Stability Tests for Preclinical Formulations
| Stability Test | Purpose | Methodology |
| Visual Inspection | To detect precipitation, crystallization, or phase separation. | Observe the formulation at regular intervals under ambient and refrigerated conditions. |
| Particle Size Analysis | For emulsions and suspensions, to monitor for droplet or particle size changes. | Dynamic Light Scattering (DLS) or laser diffraction. |
| Chemical Stability (Assay) | To quantify the concentration of the active pharmaceutical ingredient (API) over time. | Develop a stability-indicating HPLC method to separate the parent compound from potential degradants.[11][16][17] |
Signaling Pathway and Experimental Workflow
PPARγ Signaling Pathway
This compound acts as an agonist for PPARγ. Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the transcription of genes involved in adipogenesis, lipid metabolism, and inflammation.[3]
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in an animal model of a metabolic disease.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Performance and Chemical Stability of Lipid-Based Formulations Encapsulated in a Mesoporous Magnesium Carbonate Carrier [mdpi.com]
- 7. US5085864A - Injectable formulation for lipophilic drugs - Google Patents [patents.google.com]
- 8. Early Formulation | Evotec [evotec.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Intravenous lipid emulsion in clinical toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 15. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability indicating RP-HPLC method for the estimation of Decitabine in bulk drug and lipid based Nanoparticles | Semantic Scholar [semanticscholar.org]
- 17. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+/-)-4(5)-DiHDPA Lactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+/-)-4(5)-DiHDPA lactone.
Troubleshooting Guide
This guide addresses common issues encountered during the two main stages of the synthesis: epoxidation of docosahexaenoic acid (DHA) and the subsequent hydrolysis and lactonization.
1. Epoxidation of Docosahexaenoic Acid (DHA)
The primary challenge in this step is achieving regioselectivity for the 4,5-double bond among the six double bonds in the DHA molecule.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Epoxide | - Incomplete reaction. - Degradation of the epoxide. - Suboptimal reaction temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use a buffered system (e.g., with NaHCO₃ or Na₂HPO₄) to neutralize acidic byproducts that can catalyze epoxide ring-opening. - Maintain a low reaction temperature (0°C to room temperature) to minimize degradation. |
| Mixture of Regioisomers | - Similar reactivity of the six double bonds in DHA towards the epoxidizing agent (e.g., m-CPBA). | - Employ a sterically hindered epoxidizing agent to potentially favor less hindered double bonds. - Use enzymatic epoxidation with a specific cytochrome P450 epoxygenase if regioselectivity is critical, although this may favor the terminal double bond. - Optimize the solvent system; non-polar solvents may offer slightly better selectivity. |
| Formation of Byproducts (e.g., diols, rearranged products) | - Acid-catalyzed opening of the epoxide ring by the carboxylic acid byproduct of the peroxy acid (e.g., m-chlorobenzoic acid from m-CPBA). - Presence of water in the reaction mixture. | - Add a solid base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to the reaction mixture to neutralize the acidic byproduct. - Use anhydrous solvents and reagents to prevent premature hydrolysis of the epoxide. |
| Difficulty in Purifying the 4,5-Epoxide | - The various epoxide regioisomers have very similar polarities. | - Utilize High-Performance Liquid Chromatography (HPLC), particularly with a chiral column if enantiomeric separation is also desired, for purification. - Consider derivatization of the carboxylic acid group to an ester to potentially improve separation on normal-phase silica gel chromatography. |
DOT Diagram: Epoxidation Workflow and Challenges
Caption: Workflow for the epoxidation of DHA, highlighting the key challenges of regioselectivity and purification.
2. Epoxide Ring Opening and Lactonization
This step involves the hydrolysis of the epoxide to a diol, followed by intramolecular cyclization to form the lactone.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Lactonization | - The reaction has not reached equilibrium. - The pH of the solution is not optimal for cyclization. | - Increase the reaction time or gently heat the reaction mixture. - Acid catalysis is typically required for lactonization. Ensure the presence of a mild acid catalyst. |
| Formation of Polymeric Byproducts | - Intermolecular esterification competing with the desired intramolecular lactonization, especially at high concentrations. | - Perform the reaction under dilute conditions to favor the intramolecular cyclization. |
| Degradation of the Product | - The polyunsaturated fatty acid chain is susceptible to oxidation. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Add an antioxidant like BHT (butylated hydroxytoluene) to the reaction or storage solvent. |
| Difficulty in Isolating the Lactone | - The lactone may be soluble in the aqueous workup phase. - Emulsion formation during extraction. | - Use a continuous liquid-liquid extraction apparatus for efficient recovery from aqueous solutions. - Use brine washes to break up emulsions during the workup. |
DOT Diagram: Lactonization Pathway and Potential Pitfalls
Caption: The reaction pathway for lactonization and potential side reactions that can impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of (+/-)-4(5)-DiHDPA lactone?
A1: The primary challenge is achieving regioselective epoxidation of the 4,5-double bond of docosahexaenoic acid (DHA). DHA has six double bonds, and most common epoxidizing agents, like m-CPBA, do not show high selectivity for a specific internal double bond in such a polyunsaturated system. This often leads to a complex mixture of regioisomers that are difficult to separate.
Q2: How can I improve the regioselectivity of the epoxidation reaction?
A2: While achieving high regioselectivity with chemical methods is difficult, you can try to optimize the reaction conditions. Using bulky epoxidizing agents might introduce some steric preference. Alternatively, enzymatic epoxidation using specific cytochrome P450 enzymes can be highly regioselective, though they often favor the terminal double bond. For chemical synthesis, the focus should be on developing an efficient purification strategy to isolate the desired 4,5-epoxide from the isomeric mixture.
Q3: My epoxidation reaction is giving a low yield. What can I do?
A3: Low yields are often due to the instability of the epoxide, which can undergo acid-catalyzed ring-opening. To mitigate this, you can:
-
Buffer the reaction: Add a mild, insoluble base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize the acidic byproducts of the epoxidizing agent.
-
Control the temperature: Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions and decomposition.
-
Use anhydrous conditions: Water can hydrolyze the epoxide, so ensure your solvents and reagents are dry.
Q4: What is the best way to purify the (+/-)-4(5)-epoxy-DHA intermediate?
A4: Due to the similar polarities of the epoxide regioisomers, purification is challenging. High-Performance Liquid Chromatography (HPLC) is the most effective method. A normal-phase silica column or a silver nitrate-impregnated silica column can be used to separate the isomers. Reverse-phase HPLC can also be effective.
Q5: What are the optimal conditions for the lactonization step?
A5: The 4,5-dihydroxy docosahexaenoic acid intermediate should readily cyclize to the more stable five-membered γ-lactone under acidic conditions. A mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or an acidic resin, in an aprotic solvent at room temperature or with gentle heating is typically sufficient. The reaction should be performed under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.
Q6: How can I prevent the degradation of the final product during storage?
A6: (+/-)-4(5)-DiHDPA lactone, being a derivative of a polyunsaturated fatty acid, is prone to oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C or -80 °C). Dissolving the compound in an anhydrous aprotic solvent containing an antioxidant like butylated hydroxytoluene (BHT) can also enhance its stability.
Experimental Protocols
General Protocol for Epoxidation of DHA with m-CPBA
-
Dissolve docosahexaenoic acid (DHA) (1 equivalent) in an anhydrous chlorinated solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add a solid buffer, such as sodium bicarbonate (NaHCO₃) (2-3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) in the same anhydrous solvent.
-
Add the m-CPBA solution dropwise to the DHA solution over 30-60 minutes while stirring vigorously.
-
Monitor the reaction progress by TLC (staining with a potassium permanganate solution).
-
Once the starting material is consumed (or after a predetermined time, e.g., 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and wash it sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.
-
Purify the resulting crude mixture of epoxide regioisomers by HPLC.
General Protocol for Acid-Catalyzed Lactonization
-
Dissolve the purified (+/-)-4(5)-epoxy-DHA in a suitable solvent mixture (e.g., tetrahydrofuran (THF) and water) in a round-bottom flask.
-
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid or a catalytic amount of a mineral acid like HCl).
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting epoxide is consumed.
-
Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude lactone by column chromatography on silica gel.
Disclaimer: These are general guidelines and may require optimization for specific experimental setups and scales. Always consult relevant safety data sheets (SDS) for all chemicals used.
Technical Support Center: Synthesis of (+/-)4(5)-DiHDPA Lactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of (+/-)4(5)-DiHDPA lactone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound from docosahexaenoic acid (DHA) typically involves a three-step process:
-
Epoxidation: The 4,5-double bond of DHA is selectively epoxidized to form 4(5)-epoxy-DHA.
-
Hydrolysis: The epoxide is then hydrolyzed to yield the corresponding 4,5-dihydroxy-docosahexaenoic acid (4,5-DiHDPA).
-
Lactonization: Intramolecular cyclization of the 4,5-DiHDPA intermediate yields the final this compound.
Q2: What are the critical factors affecting the overall yield of the synthesis?
Several factors can significantly impact the yield:
-
Purity of Starting Material (DHA): The purity of the initial DHA is crucial, as impurities can interfere with the enzymatic or chemical reactions.
-
Enzyme Activity and Stability: In enzymatic syntheses, the activity and stability of the lipoxygenase or other enzymes used are paramount.
-
Reaction Conditions: Temperature, pH, solvent, and reaction time for each step must be carefully controlled.
-
Purification Efficiency: Loss of product during purification steps can substantially decrease the final yield.
-
Side Reactions: The formation of byproducts, such as over-oxidized products or isomeric lactones, can reduce the yield of the desired product.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can observe the consumption of the reactant and the formation of the product.
Troubleshooting Guide
Issue 1: Low Yield in the Epoxidation/Dihydroxylation Step
Question: I am observing a low yield of the 4,5-DiHDPA intermediate after the initial oxidation of DHA. What could be the reasons and how can I improve it?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Enzyme Activity | - Enzyme Quality: Ensure you are using a high-quality, active enzyme preparation. Check the enzyme's expiration date and storage conditions.- Cofactor Presence: For enzymatic reactions requiring cofactors, ensure they are present in the correct concentration.- Enzyme Concentration: Optimize the enzyme concentration. Too little enzyme will result in slow or incomplete conversion, while too much can sometimes lead to unwanted side reactions. |
| Sub-optimal Reaction Conditions | - pH: The pH of the reaction medium is critical for enzyme activity. Optimize the buffer system and pH for the specific enzyme being used. For many lipoxygenases, a pH range of 7.0-8.5 is common.[1][2][3]- Temperature: Maintain the optimal temperature for the enzyme. Most enzymatic reactions are sensitive to temperature fluctuations.- Oxygen Availability: For lipoxygenase-catalyzed reactions, ensure adequate oxygen supply by gentle stirring or bubbling air/oxygen through the reaction mixture. |
| Substrate Inhibition | High concentrations of the DHA substrate can sometimes inhibit enzyme activity. Try adding the substrate in smaller portions over time to maintain a lower, steady concentration in the reaction mixture. |
| Formation of Side Products | Over-oxidation of the fatty acid can lead to the formation of ketones or other undesired byproducts.[4] Monitor the reaction closely and consider reducing the reaction time or the amount of oxidizing agent/enzyme. |
Issue 2: Inefficient Lactonization of 4,5-DiHDPA
Question: The conversion of the 4,5-DiHDPA intermediate to the lactone is incomplete, resulting in a low yield. How can I drive the reaction to completion?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unfavorable Equilibrium | Lactonization is often a reversible reaction. To shift the equilibrium towards the product, you can:- Remove Water: Use a Dean-Stark apparatus or add molecular sieves to remove the water formed during the reaction.- Use a Catalyst: Acid catalysts such as sulfuric acid or perchloric acid can be used to promote the intramolecular esterification.[5] |
| Sub-optimal Reaction Conditions for Chemical Lactonization | - Acid Catalyst Concentration: The concentration of the acid catalyst is crucial. A concentration of 2.0-2.5 molar equivalents has been shown to be effective for similar lactonizations.[5]- Temperature: The reaction temperature can influence the rate of lactonization. An optimal temperature of around 40°C has been used in related syntheses.[5]- Solvent: While some reactions proceed well without a solvent, using a non-participating polar solvent might be beneficial in some cases.[5] |
| Spontaneous Cyclization Incomplete | While γ- and δ-hydroxy fatty acids can undergo spontaneous cyclization, the reaction may not go to completion.[4] Gentle heating under vacuum can help to drive the formation of the lactone from the purified hydroxy acid.[5] |
Issue 3: Difficulty in Purifying the Final Lactone Product
Question: I am struggling to obtain a pure sample of the this compound. What purification methods are recommended?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Material | If the reaction has not gone to completion, you will have a mixture of starting material and product. Optimize the reaction conditions as described above to maximize conversion. |
| Formation of Isomeric Byproducts | The synthesis may yield a mixture of γ- and δ-lactones.[5] Careful chromatographic separation is required.- Column Chromatography: Silica gel column chromatography is a standard method for purifying lactones. A gradient of solvents, such as hexane and ethyl acetate, can be used to separate the desired lactone from other components.- High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC can be employed. This is particularly useful for separating closely related isomers.[6][7][8] |
| Product Degradation | Polyunsaturated fatty acids and their derivatives are prone to oxidation.[9][10][11]- Work-up Conditions: Avoid prolonged exposure to air and light during the work-up and purification steps.- Storage: Store the purified lactone under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C or below) to prevent degradation.[12] |
Experimental Protocols
Protocol 1: Enzymatic Dihydroxylation of DHA (Hypothetical)
This protocol is a generalized procedure based on methods for the synthesis of similar dihydroxy fatty acids.
-
Preparation of Reaction Mixture: In a suitable reaction vessel, prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate Addition: Add DHA to the buffer solution to a final concentration of 50-100 µM. The DHA may need to be dissolved in a small amount of ethanol or DMSO before adding to the buffer.
-
Enzyme Addition: Initiate the reaction by adding a purified lipoxygenase enzyme preparation. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) with gentle agitation to ensure adequate mixing and oxygenation.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by TLC or HPLC.
-
Quenching and Extraction: Once the reaction is complete, quench it by adding a small amount of acetic acid to lower the pH. Extract the products with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.
Protocol 2: Acid-Catalyzed Lactonization
This protocol is based on general methods for the lactonization of hydroxy fatty acids.[5]
-
Reactant Preparation: Dissolve the purified 4,5-DiHDPA in a suitable solvent (or use it neat).
-
Catalyst Addition: Add a stoichiometric amount of an acid catalyst (e.g., 2.0-2.5 equivalents of perchloric acid or sulfuric acid).[5]
-
Reaction Conditions: Heat the reaction mixture to approximately 40°C with stirring.[5]
-
Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the lactone by TLC or HPLC.
-
Work-up: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer, concentrate, and purify the lactone by column chromatography.
Data Summary
Table 1: Reaction Conditions for Acid-Catalyzed Lactonization of Hydroxy Fatty Acids[5]
| Catalyst | Molar Equivalents | Temperature (°C) | Yield (%) |
| Perchloric Acid | 2.0 | 40 | 73 |
| Sulfuric Acid | 2.5 | 40 | 75 |
Visualizations
References
- 1. pH effects on the lipid and fatty acids accumulation in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the enantiomeric composition of gamma-lactones in edible oils by on-line coupled high performance liquid chromatography and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification of omega-3 polyunsaturated fatty acids from fish oil using silver-thiolate chromatographic material and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goedomega3.com [goedomega3.com]
- 10. Oxidized Docosahexaenoic Acid Species and Lipid Peroxidation Products Increase Amyloidogenic Amyloid Precursor Protein Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dpointernational.com [dpointernational.com]
- 12. caymanchem.com [caymanchem.com]
stability issues of (+/-)4(5)-DiHDPA lactone in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (+/-)4(5)-DiHDPA lactone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
A1: this compound is a derivative of docosahexaenoic acid (DHA) and is classified as an unsaturated δ-lactone.[1][2] As a lactone, it is a cyclic ester and is susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. The stability of the lactone ring is significantly influenced by pH and temperature. Generally, δ-lactones are more stable than α- or β-lactones but will still undergo hydrolysis to form the corresponding open-chain hydroxy acid.[3]
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester bond, which leads to the opening of the lactone ring to form the corresponding 4(5)-dihydroxy-2-decenoic acid. This reaction is reversible, but the equilibrium can be influenced by the pH of the solution.
Q3: How does pH affect the stability of this compound?
A3: The stability of lactones is highly pH-dependent.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can occur, leading to the formation of the hydroxy acid. The reaction rate is generally slower than in basic conditions.[4]
-
Neutral Conditions (pH 6-8): Spontaneous hydrolysis can occur, although it is typically slower than acid or base-catalyzed hydrolysis.[5][6]
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is significantly faster and is often the most critical factor for lactone instability.[5][6][7] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to rapid ring-opening.
Q4: How does temperature influence the stability of this compound?
A4: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature.[8][9] Therefore, to minimize degradation, it is recommended to store aqueous solutions of the lactone at low temperatures (e.g., 2-8°C or frozen) for short-term storage and to prepare fresh solutions for experiments whenever possible. For long-term storage, the compound is supplied in an organic solvent and should be stored at -20°C.[1]
Q5: What are the potential degradation products of this compound?
A5: The primary degradation product is the corresponding open-ring hydroxy acid, 4(5)-dihydroxy-2-decenoic acid. Under forced degradation conditions, such as high temperatures, extreme pH, or in the presence of oxidizing agents, other degradation products may form.[10][11][12][13][14] It is crucial to perform forced degradation studies to identify these potential impurities.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | Degradation of the lactone in the aqueous experimental medium. | 1. Verify Solution pH: Ensure the pH of your buffers and media is compatible with lactone stability (ideally slightly acidic to neutral). Avoid alkaline conditions. 2. Prepare Fresh Solutions: Prepare aqueous solutions of the lactone immediately before use. 3. Control Temperature: Keep solutions on ice or at 2-8°C during preparation and use. 4. Analyze for Degradation: Use an analytical technique like HPLC to quantify the amount of lactone and its hydrolyzed form in your stock and working solutions. |
| Precipitate formation in aqueous solutions. | Poor solubility of the lactone in the aqueous buffer. The provided solubility in PBS (pH 7.2) is low (0.3 mg/mL when diluted 1:2 from an ethanol solution).[1] | 1. Use a Co-solvent: If experimentally permissible, use a small percentage of an organic co-solvent like ethanol or DMSO to improve solubility. Note that the provided solubility data indicates the use of ethanol.[1] 2. Sonication: Gently sonicate the solution to aid dissolution. 3. Prepare a More Dilute Solution: If possible, work with a lower concentration of the lactone. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC). | Presence of degradation products or impurities. | 1. Analyze a Freshly Prepared Standard: Compare the chromatogram of your sample to that of a freshly prepared standard solution of this compound. 2. Perform Forced Degradation: Subject a sample of the lactone to forced degradation (e.g., treatment with acid, base, or peroxide) to intentionally generate degradation products. This can help in identifying the unknown peaks.[10][11][12][13][14] 3. Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to identify the mass of the unknown peaks and aid in their structural elucidation.[15] |
Quantitative Data Summary
Specific quantitative stability data for this compound in aqueous solutions is not extensively available in published literature. Researchers should experimentally determine the stability of this compound under their specific experimental conditions. The following table can be used as a template to record and compare stability data.
| Condition | Parameter | Value | Units | Reference/Notes |
| Storage Stability (in Ethanol) | Shelf-life at -20°C | ≥ 2 | years | [1] |
| Aqueous Solubility | PBS (pH 7.2) with Ethanol (1:2) | 0.3 | mg/mL | [1] |
| Hydrolysis Rate (k) | pH 5 Buffer, 25°C | User-determined | s⁻¹ | |
| pH 7 Buffer, 25°C | User-determined | s⁻¹ | ||
| pH 9 Buffer, 25°C | User-determined | s⁻¹ | ||
| Half-life (t₁/₂) | pH 5 Buffer, 25°C | User-determined | hours/days | |
| pH 7 Buffer, 25°C | User-determined | hours/days | ||
| pH 9 Buffer, 25°C | User-determined | hours/days |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring the Hydrolysis of this compound
This protocol provides a general method for the separation and quantification of the intact lactone from its hydrolyzed hydroxy acid form. Method optimization may be required.
-
Instrumentation and Columns:
-
Mobile Phase:
-
A gradient elution is often effective for separating the more polar hydroxy acid from the less polar lactone.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting point is 90% A to 10% B, ramping to 10% A to 90% B over 15-20 minutes.
-
-
Detection:
-
UV detection at a wavelength where the lactone and/or the hydroxy acid have significant absorbance (e.g., 210-230 nm). The exact wavelength should be determined by running a UV scan of the compound.
-
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile).
-
Dilute the stock solution into aqueous buffers of different pH values (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points, withdraw an aliquot of the sample and immediately quench the hydrolysis reaction by adding an equal volume of cold acetonitrile or mobile phase A. This will precipitate any proteins and stabilize the sample for analysis.[16]
-
Centrifuge the quenched sample to remove any precipitate before injection into the HPLC.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Identify the peaks corresponding to the lactone and the hydrolyzed hydroxy acid based on their retention times (the hydroxy acid is expected to elute earlier than the lactone).
-
Quantify the peak areas to determine the percentage of lactone remaining at each time point.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[10][11][12][13][14]
-
Acid Hydrolysis: Incubate a solution of the lactone in 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Incubate a solution of the lactone in 0.1 M NaOH at room temperature for a shorter period (e.g., 1-2 hours) due to the faster reaction rate.
-
Oxidative Degradation: Treat a solution of the lactone with 3% hydrogen peroxide at room temperature for up to 24 hours.
-
Thermal Degradation: Expose a solid sample of the lactone to dry heat (e.g., 80°C) for an extended period.
-
Photodegradation: Expose a solution of the lactone to UV light (e.g., 254 nm) and visible light.
For each condition, analyze the stressed samples by HPLC-UV and HPLC-MS to identify and characterize the degradation products.
Visualizations
Caption: Reversible hydrolysis of this compound.
Caption: Workflow for lactone stability testing.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of surface lactone hydrolysis and temperature on the specific and nonspecific interactions between phenobarbital and activated carbon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. pharmasm.com [pharmasm.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ijisrt.com [ijisrt.com]
- 15. ijmr.net.in [ijmr.net.in]
- 16. researchgate.net [researchgate.net]
- 17. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (+/-)4(5)-DiHDPA Lactone Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (+/-)4(5)-DiHDPA lactone in bioassays. This guide focuses on variability issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a derivative of docosahexaenoic acid (DHA). It has been identified as a peroxisome proliferator-activated receptor gamma (PPARγ) activator.[1][2] PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.
Q2: What type of bioassay is typically used to measure the activity of this compound?
A2: A common method to assess the activity of PPARγ activators like this compound is a cell-based reporter gene assay.[3][4][5] These assays typically use a mammalian cell line (e.g., HEK293, U2OS, HepG2) that has been engineered to express a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE).[3][6][7] Activation of PPARγ by a ligand like this compound leads to the expression of the reporter gene, which can be quantified.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term stability, this compound should be stored at -20°C. It is typically supplied as a solution in a solvent like ethanol. Before use, it should be brought to room temperature and diluted to the desired concentration in an appropriate solvent or cell culture medium. As a derivative of DHA, it is important to minimize its exposure to air and light to prevent oxidation.
Q4: How stable is this compound in cell culture medium?
A4: While specific data for this compound is limited, studies on DHA and its derivatives have shown that they can be unstable in cell culture media, with significant degradation observed over 24 hours.[8] It is advisable to prepare fresh dilutions of the compound for each experiment and minimize the incubation time when possible to reduce the impact of degradation on assay variability.
Experimental Protocols
Protocol: PPARγ Luciferase Reporter Gene Assay
This protocol outlines a typical experiment to measure the PPARγ agonist activity of this compound.
1. Cell Culture and Seeding:
- Culture a suitable PPARγ reporter cell line (e.g., HEK293-PPRE-Luc) in the recommended growth medium.
- Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium.
- Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in ethanol.
- Perform a serial dilution of the stock solution to create a range of working concentrations in serum-free cell culture medium. Also, prepare a positive control (e.g., Rosiglitazone) and a vehicle control (e.g., 0.1% ethanol).
- Carefully remove the growth medium from the wells and replace it with 100 µL of the prepared compound dilutions, positive control, or vehicle control.
- Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
3. Luciferase Assay:
- Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
- Prepare the luciferase assay reagent according to the manufacturer's instructions.
- Add 100 µL of the luciferase assay reagent to each well.
- Incubate the plate at room temperature for 10 minutes, protected from light.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Subtract the average luminescence of the vehicle control wells from all other wells to correct for background.
- Normalize the data by expressing the results as a fold induction over the vehicle control.
- Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify pipette accuracy and precision. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Edge Effects | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Compound Precipitation | Check the solubility of this compound in your assay medium. If precipitation is observed, consider using a lower concentration range or a different solvent. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for signs of contamination. |
Issue 2: Low Signal-to-Background Ratio
| Potential Cause | Recommended Solution |
| Low PPARγ Activation | Increase the concentration of this compound. Verify the activity of the compound with a fresh stock. Optimize the incubation time. |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal cell seeding density for your assay. |
| Inactive Positive Control | Use a fresh, validated stock of a known PPARγ agonist like Rosiglitazone to confirm assay performance. |
| Luciferase Reagent Issues | Ensure the luciferase reagent is prepared fresh and stored correctly. Check the expiration date. |
| Reader Settings | Optimize the integration time and gain settings on the luminometer to maximize signal detection. |
Issue 3: Inconsistent Dose-Response Curve
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the incubator. Consider performing a time-course experiment to assess stability. |
| Incorrect Dilution Series | Double-check all calculations for the serial dilution. Prepare a fresh dilution series. |
| Cell Toxicity at High Concentrations | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel to determine if high concentrations of the compound are cytotoxic. |
| Assay Window Issues | Ensure the positive control is providing a robust and consistent response. If the maximum response is low, troubleshoot the signal-to-background ratio (see Issue 2). |
| Non-specific Effects | Consider the possibility of off-target effects at high concentrations. Test the compound in a control cell line that does not express the PPARγ reporter construct. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioassay-guided purification and identification of PPARalpha/gamma agonists from Chlorella sorokiniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
optimizing storage conditions for (+/-)4(5)-DiHDPA lactone
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage, handling, and troubleshooting of experiments involving (+/-)4(5)-DiHDPA lactone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C .[1] It is typically supplied as a solution in an organic solvent, such as ethanol. To prevent degradation, it is crucial to store it in a tightly sealed glass vial with a Teflon-lined cap.[2][3] Storage below -30°C is generally not recommended for organic solutions unless they are in sealed glass ampoules to prevent solvent evaporation and concentration changes.[2]
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, immediately store the vial at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[3] For transferring the solution, always use glass or stainless steel syringes or pipettes to avoid contamination from plastics.[2][3]
Q3: What is the expected stability of this compound under the recommended storage conditions?
A3: When stored properly at -20°C, this compound is stable for at least two years.[1]
Q4: In which solvents is this compound soluble?
A4: The solubility of this compound in various common laboratory solvents is provided in the table below.[1]
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 25 mg/mL |
| Ethanol | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Q5: What are the potential degradation pathways for this compound?
A5: As a lactone and an unsaturated lipid, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The lactone ring can be hydrolyzed, especially in the presence of acidic or basic conditions, to open the ring and form the corresponding hydroxy carboxylic acid.
-
Oxidation: The multiple double bonds in the docosahexaenoic acid (DHA) backbone are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or heat.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | Degradation of the compound: Improper storage or handling may have led to hydrolysis or oxidation. | 1. Verify that the compound has been stored at -20°C in a tightly sealed vial. 2. Always allow the vial to reach room temperature before opening. 3. Prepare fresh dilutions for each experiment. 4. Consider performing a stability analysis (see Experimental Protocols). |
| Low solubility in aqueous media: The compound has low solubility in aqueous buffers, which can lead to precipitation and lower effective concentrations. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. 2. Serially dilute the stock solution into your aqueous experimental medium, ensuring vigorous mixing. 3. Visually inspect for any precipitation. 4. Consider the use of a carrier protein like BSA to improve solubility. | |
| Precipitate forms in the stock solution | Solvent evaporation: The cap may not have been sealed properly, leading to solvent evaporation and increased concentration. | 1. Ensure the vial cap is securely tightened after each use. 2. If solvent evaporation is suspected, the concentration is no longer accurate, and a fresh vial should be used. |
| Storage at too low a temperature: Storing organic solutions at temperatures significantly below their freezing point can sometimes cause the solute to precipitate. | 1. Store at the recommended -20°C.[1] 2. If precipitation is observed, gently warm the vial to room temperature and vortex to redissolve the compound. | |
| Variability between experimental replicates | Inaccurate pipetting of viscous organic stock solutions: Solvents like DMSO are more viscous than water, which can lead to pipetting errors. | 1. Use positive displacement pipettes for accurate handling of viscous solutions. 2. If using standard air displacement pipettes, ensure slow and consistent aspiration and dispensing. Reverse pipetting can also improve accuracy. |
| Adsorption to plasticware: Bioactive lipids can adsorb to the surface of plastic tubes and pipette tips. | 1. Use low-adhesion microcentrifuge tubes and pipette tips. 2. Minimize the contact time of the compound with plastic surfaces. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.
Objective: To separate the intact lactone from potential degradation products (e.g., the hydrolyzed form and oxidation products).
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in ethanol or methanol at a concentration of 1 mg/mL.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or TFA
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA
-
-
Gradient Elution:
-
0-5 min: 70% B
-
5-20 min: Gradient from 70% to 95% B
-
20-25 min: 95% B
-
25-30 min: Re-equilibrate at 70% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (as lactones and fatty acids typically absorb at lower UV wavelengths)
-
Injection Volume: 10 µL
-
Forced Degradation Studies (to validate the stability-indicating nature of the method):
-
Acid Hydrolysis: Incubate the lactone solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the lactone solution with 0.1 M NaOH at room temperature for 1 hour.
-
Oxidation: Incubate the lactone solution with 3% H₂O₂ at room temperature for 24 hours.
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak.
-
Visualizations
Caption: Workflow for the stability-indicating HPLC method.
References
- 1. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
avoiding degradation of (+/-)4(5)-DiHDPA lactone during extraction
Welcome to the technical support center for the extraction of (+/-)4(5)-DiHDPA lactone. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to ensure the integrity of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a derivative of docosahexaenoic acid (DHA), a crucial omega-3 polyunsaturated fatty acid. It is recognized as a potent agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism and cellular differentiation. The stability of the lactone ring is critical for its biological activity. Degradation, primarily through hydrolysis, results in the opening of the lactone ring to form 4,5-dihydroxy-docosapentaenoic acid, which may have reduced or altered biological activity. Therefore, preventing degradation during extraction is paramount for accurate downstream analysis and reliable experimental outcomes.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
A2: The main factors contributing to the degradation of this compound are:
-
pH: The lactone ring is susceptible to hydrolysis under both acidic and alkaline conditions. Neutral or slightly acidic conditions (pH 6-7) are generally recommended to maintain its stability.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and oxidation of the polyunsaturated fatty acid chain. It is advisable to keep samples and extraction solvents cold.
-
Enzymatic Activity: Endogenous esterases in biological samples can catalyze the hydrolysis of the lactone ring. Rapid sample processing and the use of enzyme inhibitors are important preventative measures.
-
Oxidation: The polyunsaturated chain of the molecule is prone to oxidation. The use of antioxidants and minimizing exposure to air and light are crucial.
-
Choice of Solvent: The polarity of the extraction solvent can influence the stability of the lactone. While soluble in ethanol, DMF, and DMSO, the choice of solvent for extraction from aqueous biological matrices requires careful consideration to ensure efficient partitioning while minimizing degradation.
Q3: What is the primary degradation product of this compound?
A3: The primary degradation product is the corresponding open-ring form, 4,5-dihydroxy-docosapentaenoic acid, resulting from the hydrolysis of the ester bond within the lactone ring. Oxidation of the polyunsaturated fatty acid chain can also lead to a variety of other degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation during extraction: Exposure to high temperatures or extreme pH. | Maintain a low temperature (on ice or at 4°C) throughout the extraction process. Ensure the pH of the sample and buffers is maintained between 6 and 7. |
| Incomplete extraction: Inefficient partitioning between aqueous and organic phases. | Optimize the solvent system. A common method for lipid mediators is a modified Bligh & Dyer extraction using a chloroform:methanol:water ratio that ensures efficient partitioning of the lipid-soluble lactone into the organic phase. Solid-phase extraction (SPE) can also be a highly efficient alternative. | |
| High variability in results | Inconsistent sample handling: Differences in time between sample collection and extraction, leading to varying levels of enzymatic degradation. | Standardize the sample processing workflow. Process samples immediately after collection or flash-freeze them in liquid nitrogen and store at -80°C until extraction. |
| Emulsion formation during liquid-liquid extraction: This is common with high-lipid samples and can trap the analyte, leading to inconsistent recovery.[1] | To prevent emulsions, gently invert the extraction tube instead of vigorous vortexing.[1] If an emulsion forms, it can be broken by adding a small amount of saturated NaCl solution (salting out), centrifugation, or by passing the mixture through a glass wool plug.[1] | |
| Presence of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS) | Degradation products: The presence of 4,5-dihydroxy-docosapentaenoic acid or oxidized derivatives. | Review and optimize the extraction protocol to minimize degradation (see solutions for low yield). Use of an antioxidant like butylated hydroxytoluene (BHT) in the extraction solvent can reduce oxidation. |
| Contamination: Impurities from solvents or labware. | Use high-purity solvents and pre-cleaned glassware. A blank extraction (using no sample) should be run to identify any background contaminants. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for this compound
This protocol is adapted from methods for the extraction of lipid mediators from biological samples.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Ice-cold Phosphate Buffered Saline (PBS), pH 7.2
-
Methanol (HPLC grade), pre-chilled to -20°C
-
Chloroform (HPLC grade), pre-chilled to -20°C
-
Saturated NaCl solution, pre-chilled to 4°C
-
Butylated hydroxytoluene (BHT)
-
Centrifuge capable of 4°C operation
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Homogenize the tissue sample or resuspend the cell pellet in ice-cold PBS. Keep the sample on ice at all times.
-
Solvent Addition: To 1 part of the aqueous sample homogenate, add 2 parts of ice-cold methanol containing 0.01% BHT. Vortex briefly.
-
Add 1 part of ice-cold chloroform. Vortex for 2 minutes.
-
Add 1 part of ice-cold chloroform and 1 part of ice-cold water. Vortex for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitution and Storage: Reconstitute the dried lipid extract in a small volume of an appropriate solvent (e.g., ethanol) for analysis. Store the reconstituted sample at -80°C until further analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
SPE can offer a cleaner extract with higher recovery.
Materials:
-
C18 SPE cartridge
-
Methanol (HPLC grade)
-
Ultrapure water
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
SPE vacuum manifold
Procedure:
-
Sample Preparation: Homogenize the sample in a suitable buffer and clarify by centrifugation to remove particulate matter.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.
-
Sample Loading: Load the clarified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of ultrapure water to remove polar impurities, followed by 2 mL of hexane to elute non-polar impurities.
-
Elution: Elute the this compound from the cartridge with 2 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the ethyl acetate under a stream of nitrogen and reconstitute the extract in a suitable solvent for analysis. Store at -80°C.
Data Presentation
The following tables present hypothetical data to illustrate the impact of pH and temperature on the stability of this compound during a 2-hour extraction period.
Table 1: Effect of pH on the Degradation of this compound
| pH of Extraction Buffer | Percentage of Intact Lactone Recovered (%) | Percentage of Degraded Lactone (%) |
| 4.0 | 75 | 25 |
| 5.0 | 88 | 12 |
| 6.0 | 95 | 5 |
| 7.0 | 96 | 4 |
| 8.0 | 85 | 15 |
| 9.0 | 65 | 35 |
Table 2: Effect of Temperature on the Degradation of this compound at pH 7.0
| Extraction Temperature (°C) | Percentage of Intact Lactone Recovered (%) | Percentage of Degraded Lactone (%) |
| 4 | 98 | 2 |
| 25 (Room Temperature) | 85 | 15 |
| 37 | 60 | 40 |
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: PPARγ signaling pathway activation by this compound.
References
minimizing off-target effects of (+/-)4(5)-DiHDPA lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+/-)4(5)-DiHDPA lactone. The information provided is intended to help minimize and troubleshoot potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: this compound, a derivative of docosahexaenoic acid (DHA), is known to be an activator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target screening data for this compound is not extensively available in the public domain, potential off-target effects can be inferred from its precursor molecule, DHA, and the broader class of PPARγ agonists. These may include:
-
Cytotoxicity: DHA and its metabolites have been shown to induce cytotoxicity in various cell lines, particularly at higher concentrations[1][2][3][4]. This effect may be independent of PPARγ activation.
-
Activity at other Nuclear Receptors: As a lipid-derived molecule, there is a possibility of cross-reactivity with other nuclear receptors that bind fatty acids and their derivatives, such as other PPAR isoforms (α, δ) or Retinoid X Receptors (RXRs)[5][6][7]. Some PPARγ agonists are known to have activity at PPARα[5].
-
Class-related PPARγ Agonist Side Effects: Thiazolidinediones (TZDs), a well-studied class of PPARγ agonists, have been associated with side effects such as weight gain, fluid retention, and in some cases, cardiovascular issues[8]. While these are not universal to all PPARγ agonists, they represent potential areas for investigation.
Q3: How can I confirm that the observed effects in my experiment are due to PPARγ activation?
A3: To confirm that the biological effects you are observing are mediated by PPARγ, you can perform several experiments:
-
Use a PPARγ Antagonist: Co-treatment of your cells with a specific PPARγ antagonist, such as GW9662 or T0070907, should reverse the effects of this compound if they are indeed PPARγ-dependent[9][10].
-
Knockdown or Knockout of PPARγ: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PPARγ expression in your cell model should abrogate the response to this compound.
-
Measure Downstream Target Gene Expression: Activation of PPARγ leads to the increased expression of specific target genes. You can use qPCR to measure the mRNA levels of known PPARγ target genes, such as FABP4 (aP2), CD36, or adiponectin.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Poor Cell Viability
Possible Cause: The observed cytotoxicity may be an off-target effect of this compound, especially at higher concentrations, similar to what has been reported for its precursor, DHA[1][2][3][4].
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Viability: Determine the concentration range over which this compound affects cell viability using an MTT or other cytotoxicity assay. This will help you identify a non-toxic working concentration for your functional assays.
-
Compare with a Known PPARγ Agonist: Benchmark the cytotoxicity of this compound against a well-characterized PPARγ agonist (e.g., rosiglitazone, pioglitazone). This can help distinguish between general cytotoxicity and a PPARγ-mediated effect.
-
Assess Apoptosis: Use assays such as Annexin V/PI staining followed by flow cytometry to determine if the cell death is due to apoptosis or necrosis.
-
Include an Antioxidant: The cytotoxicity of DHA metabolites has been shown to be mitigated by antioxidants like α-tocopherol[1]. Consider co-treating with an antioxidant to see if it rescues the cytotoxic phenotype.
Issue 2: Inconsistent or Unexpected Biological Readouts
Possible Cause: The observed effects may be due to the activation of other signaling pathways or nuclear receptors beyond PPARγ.
Troubleshooting Steps:
-
Nuclear Receptor Selectivity Profiling: If resources permit, screen this compound against a panel of other nuclear receptors (e.g., PPARα, PPARδ, LXR, FXR) to assess its selectivity.
-
Examine Downstream Markers of Other Pathways: Based on the phenotype observed, investigate key markers of potentially implicated pathways. For example, if you observe inflammatory changes, you could measure the expression of inflammatory cytokines.
-
Confirm PPARγ-Dependence: As mentioned in the FAQs, use a PPARγ antagonist or a PPARγ knockdown model to confirm that the effect is independent of PPARγ.
Data Presentation
Table 1: Hypothetical Selectivity Profile of a DHA-Derived Lactone
| Target | EC50 / IC50 (µM) | Assay Type |
| PPARγ | 0.5 | Luciferase Reporter Assay |
| PPARα | 15 | Luciferase Reporter Assay |
| PPARδ | > 50 | Luciferase Reporter Assay |
| LXRα | > 50 | Luciferase Reporter Assay |
| FXR | > 50 | Luciferase Reporter Assay |
This table is a hypothetical representation to illustrate how selectivity data would be presented. Actual values for this compound are not currently available in public literature.
Experimental Protocols
Protocol 1: PPARγ Luciferase Reporter Assay
Objective: To quantify the activation of PPARγ by this compound in a cell-based assay.
Methodology:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate.
-
Co-transfect the cells with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs) upstream of the luciferase gene. A constitutively active Renilla luciferase vector can be included for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a positive control (e.g., rosiglitazone). Include a vehicle control (e.g., DMSO).
-
-
Lysis and Luciferase Measurement:
-
After 18-24 hours of incubation, lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for your dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
-
MTT Addition:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Docosahexaenoic acid metabolome in neural tumors: identification of cytotoxic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of docosahexaenoic acid and eicosapentaenoic acid in tumor cells and the dependence on binding to serum proteins and incorporation into intracellular lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxic Effects of Docosahexaenoic Acid Treatment in the Rat Liver BRL-3A Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article: Nuclear Receptors as Nutriable Targets — Research — Department of Veterinary and Biomedical Sciences [vbs.psu.edu]
- 7. The role of lipid-activated nuclear receptors in shaping macrophage and dendritic cell function: From physiology to pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-Targeted Inhibition of Peroxisome Proliferator-Activated Receptorγ Enhances the Chemopreventive Effect of Anti-Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Technical Support Center: Enantioselective Synthesis of DiHDPA Lactones
Welcome to the technical support center for the enantioselective synthesis of 5,6-dihydropyran-2-ones, with a focus on DiHDPA lactones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Enantioselectivity or Poor Diastereoselectivity
Q1: My catalytic asymmetric reaction is yielding the DiHDPA lactone with low enantiomeric excess (ee). What are the potential causes and how can I improve it?
A1: Low enantioselectivity is a common issue in catalytic asymmetric synthesis. Several factors can contribute to this problem. Here is a step-by-step troubleshooting guide:
-
Catalyst Integrity and Activity:
-
Purity: Ensure the chiral catalyst and any co-catalysts are of high purity. Impurities can interfere with the catalytic cycle.
-
Storage and Handling: Chiral catalysts, especially metal complexes and enzymes, can be sensitive to air, moisture, and temperature.[1] Store them under an inert atmosphere and at the recommended temperature.
-
Activation: Some catalysts require an activation step. Verify that the catalyst activation procedure is followed correctly.
-
-
Reaction Conditions:
-
Temperature: Temperature can have a significant impact on enantioselectivity. Generally, lower temperatures favor higher enantioselectivity, although this may come at the cost of a slower reaction rate.[2] Experiment with a range of temperatures to find the optimal balance.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen a variety of solvents to identify the one that provides the best enantioselectivity.
-
Concentration: The concentration of reactants can affect the reaction kinetics and selectivity. Investigate the effect of varying the substrate and catalyst concentrations.
-
-
Substrate Purity:
-
Impurities in the starting materials can inhibit or poison the catalyst. Ensure that all reactants are pure and dry.
-
Troubleshooting Flowchart for Low Enantioselectivity
Caption: Troubleshooting workflow for addressing low enantioselectivity.
Issue 2: Low Reaction Yield
Q2: I am observing a low yield of my DiHDPA lactone. What are the common reasons and how can I improve the yield?
A2: Low yields can be attributed to several factors, from incomplete reactions to product decomposition. Consider the following points:
-
Incomplete Conversion:
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.
-
Catalyst Loading: The catalyst loading might be too low. While higher catalyst loading can increase costs, it may be necessary to achieve a reasonable reaction rate and yield.[2]
-
-
Side Reactions:
-
Byproduct Formation: Various side reactions can consume the starting materials or the product. For instance, in ring-closing metathesis (RCM), intermolecular reactions can lead to oligomerization or polymerization instead of the desired intramolecular cyclization.[3] Performing the reaction at high dilution can favor the intramolecular pathway.
-
Decomposition: The product lactone may be unstable under the reaction conditions. Consider if the reaction temperature is too high or if the workup procedure is too harsh.
-
-
Purification Losses:
-
Significant amounts of the product can be lost during purification steps like column chromatography or crystallization. Optimize your purification protocol to minimize these losses.[4]
-
Table 1: Comparison of Catalytic Systems for Enantioselective Lactonization
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Cu(OTf)₂ with bis(oxazoline) ligand | β,γ-Unsaturated α-ketoester & enol ether | 85-99 | 91-99 | [2] |
| Chiral N-heterocyclic carbene | Aldehydic derivative | up to 99 | up to 96 | [5] |
| Mn(pdp) complex | Cyclohexanecarboxylic acid | up to 96 | >99.9 | [6] |
| Al-triamine complex | Alkyl-substituted ketene & aldehyde | high | excellent | [7] |
Issue 3: Product Purification Challenges
Q3: I am having difficulty purifying the DiHDPA lactone from the reaction mixture. What are some effective purification strategies?
A3: The purification of DiHDPA lactones can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts.
-
Removal of Metal Catalysts:
-
If a metal-based catalyst was used, it needs to be efficiently removed. This can often be achieved by washing the organic phase with an appropriate aqueous solution (e.g., EDTA solution to chelate metals) or by passing the crude product through a short plug of silica gel or a specialized scavenger resin.
-
-
Chromatography:
-
Flash Column Chromatography: This is the most common method for purifying lactones.[4] Careful selection of the solvent system is crucial for good separation. A gradient elution might be necessary.
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. Chiral HPLC can also be used to separate enantiomers if the enantioselectivity of the reaction is not perfect.[8]
-
-
Crystallization:
-
If the DiHDPA lactone is a solid, crystallization can be a very effective purification method that can also lead to enantiomeric enrichment.
-
Experimental Workflow for a Typical Enantioselective Synthesis and Purification
Caption: General experimental workflow for enantioselective DiHDPA lactone synthesis.
Detailed Experimental Protocols
Protocol 1: Enantioselective Hetero-Diels-Alder Reaction
This protocol is adapted from the work of Evans et al. on the synthesis of dihydropyrans using a bis(oxazoline) copper(II) catalyst.[2]
Materials:
-
Chiral bis(oxazoline) copper(II) complex (e.g., --INVALID-LINK--₂)
-
β,γ-Unsaturated α-ketoester (heterodiene)
-
Enol ether (heterodienophile)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the chiral bis(oxazoline) copper(II) complex (1-10 mol%) and freshly activated powdered 4 Å molecular sieves.
-
Add anhydrous DCM and cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the β,γ-unsaturated α-ketoester to the catalyst suspension.
-
Slowly add the enol ether dropwise over a period of 1 hour.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ring-Closing Metathesis (RCM) for δ-Lactone Synthesis
This is a general procedure for the synthesis of δ-lactones via RCM.[3][9]
Materials:
-
Acyclic diene ester precursor
-
Grubbs' catalyst (e.g., 1st or 2nd generation)
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the acyclic diene ester precursor in the anhydrous, degassed solvent to a high dilution (e.g., 0.01 M) to favor intramolecular cyclization.
-
Add the Grubbs' catalyst (1-5 mol%) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to remove the ruthenium byproducts and any unreacted starting material.
Logical Relationship for Choosing a Synthetic Strategy
Caption: Decision-making flowchart for selecting a synthetic strategy.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 8. mdpi.com [mdpi.com]
- 9. medwinpublishers.com [medwinpublishers.com]
Validation & Comparative
A Comparative Guide to (+/-)4(5)-DiHDPA Lactone and Other Docosahexaenoic Acid (DHA) Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is a critical component of cell membranes, particularly in the brain and retina. Beyond its structural role, DHA is the precursor to a diverse array of bioactive metabolites that play pivotal roles in the resolution of inflammation, neuroprotection, and overall cellular homeostasis. These metabolites, including resolvins, protectins, and maresins, are generated through distinct enzymatic pathways and exhibit potent and often stereospecific biological activities.
Recently, another class of DHA derivatives, γ-lactones, has garnered interest for its potential therapeutic effects. Among these is (+/-)4(5)-DiHDPA lactone, a derivative formed from the epoxidation of DHA's double bond at the α-4 position. Emerging evidence suggests its activity as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist, a key nuclear receptor involved in regulating lipid metabolism, inflammation, and insulin sensitivity.
This guide provides a comprehensive comparison of this compound with other well-characterized DHA metabolites. It presents available experimental data on their biological activities, details the methodologies of key experiments, and visualizes the complex signaling pathways and experimental workflows involved. This objective comparison aims to equip researchers and drug development professionals with the necessary information to evaluate the therapeutic potential of these fascinating molecules.
Comparative Analysis of Biological Activities
The biological activities of DHA metabolites are vast and varied. While research on this compound is still emerging, initial studies point towards its significant role as a PPARγ agonist. This activity profile distinguishes it from other major DHA metabolites like resolvins, protectins, and maresins, which primarily exert their effects through G-protein coupled receptors to actively resolve inflammation.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data on the biological activities of this compound and other prominent DHA metabolites. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Metabolite | Primary Target/Mechanism | Biological Effect | Potency (EC50/IC50) | Reference |
| This compound | PPARγ Agonist | Potential anti-diabetic and anti-inflammatory effects through PPARγ activation. | Data from direct assays on the lactone are limited. Related compounds 4-HDHA and 4-oxoDHA show potent PPARγ activation. | [1] |
| Resolvin D1 (RvD1) | GPR32/ALX Receptor Agonist | Potent anti-inflammatory and pro-resolving; inhibits neutrophil infiltration and promotes macrophage phagocytosis of apoptotic cells. | ~1 nM for inhibiting neutrophil transmigration. | [2][3] |
| Protectin D1 (NPD1) | GPR37/GPR84 Agonist | Neuroprotective; inhibits apoptosis and oxidative stress in neuronal cells. Also exhibits anti-inflammatory effects. | Nanomolar range for neuroprotection. | [4] |
| Maresin 1 (MaR1) | GPR18/RORα Agonist | Pro-resolving and tissue regenerative; stimulates macrophage phagocytosis and reduces pain. | ~0.1 ng dose reduces PMN infiltration in mice. | [5] |
Note: The potency values are sourced from various studies and may not be directly comparable due to different experimental setups.
Signaling Pathways
The diverse biological effects of DHA metabolites are mediated through distinct signaling pathways. This compound is proposed to act primarily through the nuclear receptor PPARγ, while resolvins, protectins, and maresins engage specific G-protein coupled receptors (GPCRs) on the cell surface.
PPARγ Activation by this compound
As a PPARγ agonist, this compound is thought to diffuse into the cell and bind to the ligand-binding domain of PPARγ in the nucleus. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes involved in lipid metabolism and inflammation.
Pro-resolving Pathways of Other DHA Metabolites
Resolvins, protectins, and maresins initiate signaling cascades by binding to specific GPCRs on the surface of immune cells. This binding triggers intracellular events that ultimately lead to the dampening of pro-inflammatory signals and the promotion of inflammation resolution.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing our understanding of these bioactive lipids. Below are representative methodologies for key assays used to characterize the activities of DHA metabolites.
PPARγ Activation Reporter Gene Assay
This assay quantifies the ability of a compound to activate the PPARγ receptor.
Objective: To determine the EC50 of this compound for PPARγ activation.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for a GAL4-PPARγ-LBD fusion protein
-
Luciferase reporter vector with a GAL4 upstream activating sequence (UAS)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test compound: this compound
-
Positive control: Rosiglitazone
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium.
-
Co-transfect the cells with the GAL4-PPARγ-LBD expression vector and the UAS-luciferase reporter vector.
-
Plate the transfected cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control, Rosiglitazone.
-
Remove the culture medium from the cells and replace it with a medium containing the different concentrations of the test compounds.
-
Incubate the cells for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., vehicle-treated cells).
-
Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)
This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells.
Objective: To compare the anti-inflammatory effects of this compound and Resolvin D1.
Materials:
-
RAW 264.7 macrophage cell line (or primary macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compounds: this compound, Resolvin D1
-
ELISA kits for TNF-α and IL-6
-
Spectrophotometer
Methodology:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells and plate them in a 24-well plate.
-
Allow the cells to adhere for 24 hours.
-
-
Pre-treatment with Compounds:
-
Treat the cells with various concentrations of this compound or Resolvin D1 for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound) and an unstimulated control (no LPS).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 values for each compound.
-
In Vitro Neuroprotection Assay (Oxidative Stress Model)
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Objective: To compare the neuroprotective effects of this compound and Protectin D1.
Materials:
-
SH-SY5Y neuroblastoma cell line (or primary neurons)
-
Cell culture medium and supplements
-
Hydrogen peroxide (H2O2) or another oxidative stressor
-
Test compounds: this compound, Protectin D1
-
MTT or other cell viability assay kit
-
Spectrophotometer
Methodology:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells and plate them in a 96-well plate.
-
Allow the cells to differentiate into a neuronal phenotype if required.
-
-
Pre-treatment with Compounds:
-
Pre-treat the cells with different concentrations of this compound or Protectin D1 for 24 hours.
-
-
Induction of Oxidative Stress:
-
Expose the cells to a cytotoxic concentration of H2O2 for a defined period (e.g., 4-6 hours). Include a vehicle control (no compound) and an unstressed control (no H2O2).
-
-
Cell Viability Assessment:
-
Perform an MTT assay to quantify cell viability according to the manufacturer's protocol. This involves incubating the cells with MTT reagent, followed by solubilization of the formazan crystals and measurement of absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the unstressed control.
-
Determine the concentration at which each compound provides significant neuroprotection.
-
Conclusion
The landscape of DHA metabolites is rich and complex, with each derivative presenting a unique profile of biological activity and therapeutic potential. While this compound is a relatively new entrant in this field, its identification as a PPARγ agonist positions it as a promising candidate for metabolic and inflammatory disorders. In contrast, the well-established pro-resolving mediators like resolvins, protectins, and maresins offer potent anti-inflammatory and neuroprotective effects through distinct receptor-mediated pathways.
Further research is imperative to fully elucidate the biological functions of this compound and to conduct direct, quantitative comparisons with other DHA metabolites in standardized experimental models. Such studies will be crucial for understanding its physiological relevance and for guiding the development of novel therapeutics based on the beneficial effects of omega-3 fatty acids. This guide serves as a foundational resource to stimulate and inform these future investigations.
References
- 1. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHA derivatives of fish oil as dietary supplements: a nutrition-based drug discovery approach for therapies to prevent metabolic cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. iranianra.ir [iranianra.ir]
A Comparative Guide to the Efficacy of (+/-)4(5)-DiHDPA Lactone and Synthetic PPARγ Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (+/-)4(5)-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA), and well-characterized synthetic peroxisome proliferator-activated receptor gamma (PPARγ) agonists. PPARγ is a critical nuclear receptor and an established therapeutic target for type 2 diabetes due to its central role in regulating glucose and lipid metabolism, as well as inflammation.[1][2]
The development of new PPARγ agonists is driven by the need to mitigate side effects associated with full agonists, such as the thiazolidinediones (TZDs), which can include weight gain and fluid retention. Natural and synthetic partial agonists are being explored for their potential to retain insulin-sensitizing effects with an improved safety profile. This guide synthesizes available data to facilitate an objective comparison.
Quantitative Efficacy Data
The following table summarizes the available quantitative data on the potency of this compound and representative synthetic PPARγ agonists. Efficacy is typically measured by the half-maximal effective concentration (EC50) in in vitro assays, with lower values indicating higher potency.
| Compound | Type | Assay Type | EC50 Value (nM) | Source |
| This compound | Natural Derivative | Luciferase Reporter Assay | Data not available | - |
| Rosiglitazone | Synthetic (TZD) | Luciferase Reporter Assay | 225 | [3] |
| Pioglitazone | Synthetic (TZD) | Luciferase Reporter Assay | ~600 | [2] |
| 5E-4-hydroxy-DHA | Natural Derivative | Luciferase Reporter Assay | ~150 | [4] |
Note: The EC50 value for 5E-4-hydroxy-DHA, a related DHA derivative from the same study as this compound, is included for comparative purposes as it was found to be approximately fourfold more potent than pioglitazone. Specific quantitative data for this compound is not publicly available in the reviewed literature.[4]
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway
Activation of PPARγ by an agonist initiates a cascade of events leading to the regulation of target gene expression. The binding of a ligand to PPARγ induces a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating transcription.
Experimental Workflow: Luciferase Reporter Assay
This assay is a common method to quantify the ability of a compound to activate a specific nuclear receptor. Cells are engineered to express the PPARγ ligand-binding domain fused to a DNA-binding domain, and a reporter gene (luciferase) under the control of a promoter containing response elements for that DNA-binding domain. Activation of PPARγ leads to the expression of luciferase, which can be measured as light output.
Detailed Experimental Protocols
PPARγ Competitive Binding Assay
This assay determines the affinity of a test compound for the PPARγ ligand-binding domain (LBD) by measuring its ability to displace a known radiolabeled or fluorescently tagged ligand.
-
Materials:
-
Purified recombinant PPARγ-LBD
-
Radiolabeled ligand (e.g., [3H]-Rosiglitazone) or fluorescent probe
-
Test compounds (e.g., this compound, synthetic agonists)
-
Scintillation proximity assay (SPA) beads or appropriate microplates
-
Assay buffer
-
-
Protocol:
-
The PPARγ-LBD is incubated with the radiolabeled or fluorescent ligand in the assay buffer.
-
Serial dilutions of the test compound are added to compete for binding to the LBD.
-
The mixture is incubated to reach equilibrium.
-
For SPA-based assays, the amount of radiolabeled ligand bound to the receptor is quantified by measuring the light emitted from the SPA beads. For fluorescence-based assays, a change in fluorescence polarization or FRET is measured.
-
The concentration of the test compound that displaces 50% of the labeled ligand (IC50) is determined.
-
Cell-Based PPARγ Transactivation (Luciferase Reporter) Assay
This functional assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene.
-
Materials:
-
Mammalian cells (e.g., HEK293T, COS-7)
-
Expression plasmid for a chimeric receptor containing the PPARγ-LBD fused to a GAL4 DNA-binding domain.
-
Reporter plasmid containing the luciferase gene downstream of a GAL4 upstream activating sequence (UAS).
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compounds.
-
Luciferase assay reagent.
-
-
Protocol:
-
Cells are co-transfected with the PPARγ-LBD expression plasmid and the luciferase reporter plasmid.
-
After an appropriate incubation period for plasmid expression, the cells are treated with various concentrations of the test compounds (e.g., this compound, rosiglitazone).
-
Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
The cells are lysed, and the luciferase assay reagent is added to the cell lysate.
-
Luminescence is measured using a luminometer.
-
The EC50 value is calculated from the dose-response curve.
-
In Vitro Adipocyte Differentiation Assay
This assay assesses the biological activity of PPARγ agonists by measuring their ability to induce the differentiation of preadipocytes into mature adipocytes.
-
Materials:
-
Preadipocyte cell line (e.g., 3T3-L1, human preadipocytes).
-
Differentiation medium (containing insulin, dexamethasone, and IBMX).
-
Test compounds.
-
Oil Red O stain for lipid droplet visualization.
-
-
Protocol:
-
Preadipocytes are grown to confluence.
-
Differentiation is induced by treating the cells with the differentiation medium containing the test compounds at various concentrations.
-
The medium is replaced every 2-3 days with fresh differentiation medium containing the test compounds.
-
After 7-10 days, the cells are fixed and stained with Oil Red O to visualize the accumulation of lipid droplets, a marker of mature adipocytes.
-
The extent of differentiation can be quantified by extracting the Oil Red O stain and measuring its absorbance.
-
Conclusion
Synthetic PPARγ agonists, particularly those of the TZD class, are well-established and potent activators of the receptor, with a large body of supporting efficacy and safety data.[5] Natural compounds, including derivatives of DHA like this compound, represent a promising area of research for the development of new PPARγ modulators that may offer a better side-effect profile.[4] While direct, publicly available quantitative comparisons of the efficacy of this compound with synthetic agonists are currently limited, the provided experimental frameworks offer robust methods for such evaluations. Further research is warranted to fully characterize the potency and therapeutic potential of this compound and other related natural compounds.
References
- 1. Docosahexaenoic Acid Signalolipidomics in Nutrition: Significance in Aging, Neuroinflammation, Macular Degeneration, Alzheimer’s, and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of adipose tissue in mediating the beneficial effects of dietary fish oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of putative metabolites of docosahexaenoic acid as potent PPARgamma agonists and antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Immunoassay Specificity: A Comparison Guide to the Cross-Reactivity of (+/-)4(5)-DiHDPA Lactone
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid signaling, the accuracy of quantification is paramount. Immunoassays, while powerful tools, are susceptible to cross-reactivity from structurally similar molecules, potentially leading to inaccurate measurements and misinterpreted biological effects. This guide provides a comprehensive overview of the potential cross-reactivity of (+/-)4(5)-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA), in commercially available immunoassays for related lipid mediators.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound is a metabolite of DHA, an essential omega-3 fatty acid crucial for various physiological processes. As the study of lipidomics expands, it is critical to understand how such metabolites might interfere with existing analytical methods. Immunoassay cross-reactivity occurs when an antibody binds to a molecule that is structurally similar to the target analyte, leading to an overestimation of the analyte's concentration. Given the structural similarities among lipid mediators, this is a significant consideration for researchers in this field.
While direct experimental data on the cross-reactivity of this compound is not currently available in published literature, we can infer its potential for interference by examining its structure in relation to the target analytes of established immunoassays.
Structural Comparison and Potential for Cross-Reactivity
The likelihood of cross-reactivity is largely determined by the structural similarity between the potential cross-reactant and the target analyte of the immunoassay. The antibody used in the assay is raised against a specific immunogen, and its binding affinity for other molecules will depend on the degree to which they share key structural features.
Here, we compare the structure of this compound with its parent molecule, DHA, and with 15-F2t-Isoprostane, a commonly measured marker of oxidative stress.
-
This compound: A 22-carbon fatty acid derivative characterized by a lactone ring at the 4th and 5th carbon positions.
-
Docosahexaenoic Acid (DHA): A 22-carbon omega-3 polyunsaturated fatty acid with six cis double bonds.
-
15-F2t-Isoprostane: A 20-carbon prostaglandin-like compound formed from the free radical-catalyzed peroxidation of arachidonic acid. It possesses a five-membered ring and two hydroxyl groups.
Based on these structures, this compound would be most likely to cross-react in immunoassays targeting DHA or other dihydroxy derivatives of long-chain fatty acids. The long carbon chain and the presence of a cyclic structure are key features that could lead to antibody recognition.
Hypothetical Cross-Reactivity in Commercial ELISA Kits
Several commercially available ELISA kits are used to quantify lipid mediators that are structurally related to this compound. Below is a table summarizing these kits and a hypothesis on the potential for cross-reactivity.
| ELISA Kit Target | Manufacturer Examples | Principle of Assay | Potential for Cross-Reactivity with this compound | Rationale |
| Docosahexaenoic Acid (DHA) | Abbexa, Cloud-Clone Corp., Creative Diagnostics | Competitive ELISA | High | The antibody is designed to recognize the 22-carbon backbone of DHA. The lactone modification on this compound may or may not significantly alter the epitope recognized by the antibody. |
| F2-Isoprostanes (e.g., 15-F2t-Isoprostane) | Cayman Chemical, Oxford Biomedical Research, Abcam | Competitive ELISA | Low to Moderate | While both are lipid-derived and contain ring structures, the carbon chain length and the nature of the ring and its substituents are different. However, some antibodies may exhibit broader specificity. |
Experimental Protocol for Determining Cross-Reactivity
To empirically determine the cross-reactivity of this compound in a specific immunoassay, a competitive ELISA experiment should be performed. The following is a generalized protocol.
Objective: To determine the percent cross-reactivity of this compound in a competitive ELISA for a target analyte (e.g., DHA or 15-F2t-Isoprostane).
Materials:
-
Commercially available ELISA kit for the target analyte.
-
This compound standard of known concentration.
-
Target analyte standard (provided in the ELISA kit).
-
Assay buffer (provided in the ELISA kit).
-
Microplate reader.
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the target analyte standard according to the ELISA kit manual to create a standard curve.
-
Prepare a serial dilution of the this compound standard in the same concentration range as the target analyte standard.
-
-
Perform the Competitive ELISA:
-
Follow the instructions of the chosen commercial ELISA kit. Typically, this involves adding the standards (both the target analyte and the cross-reactant) and a fixed concentration of a labeled form of the target analyte to antibody-coated microplate wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate to develop a signal.
-
Stop the reaction and read the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Plot the signal (e.g., absorbance) as a function of the log of the concentration for both the target analyte and this compound. This will generate two separate sigmoidal dose-response curves.
-
Determine the concentration of the target analyte and this compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Data Presentation:
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte | Experimental Value | 100% |
| This compound | Experimental Value | Calculated Value |
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in Graphviz DOT language.
Caption: Structural relationships and hypothesized immunoassay cross-reactivity.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Alternative Analytical Methods
For researchers requiring high specificity and the ability to differentiate between structurally similar lipid mediators, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
| Feature | Immunoassay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Lower; prone to cross-reactivity with structurally similar molecules. | Higher; can distinguish between isomers and structurally related compounds based on mass-to-charge ratio and fragmentation patterns. |
| Sensitivity | High (pg/mL to ng/mL range). | Very high (pg/mL to fg/mL range). |
| Throughput | High; suitable for screening large numbers of samples. | Lower; more time-consuming per sample. |
| Cost | Lower initial instrument cost and per-sample cost. | Higher initial instrument cost and per-sample cost. |
| Multiplexing | Limited; typically measures one analyte per assay. | High; can measure multiple analytes in a single run. |
Conclusion
While immunoassays offer a convenient and high-throughput method for quantifying lipid mediators, the potential for cross-reactivity from structurally related compounds like this compound must be carefully considered. Based on structural analysis, immunoassays targeting DHA are at a higher risk of cross-reactivity with this compound than those targeting isoprostanes.
It is imperative for researchers to validate the specificity of their immunoassays for the biological matrix of interest. The provided experimental protocol offers a framework for determining the degree of cross-reactivity. For studies demanding the highest level of specificity and the ability to resolve complex lipid profiles, LC-MS/MS remains the recommended analytical method. By understanding the potential for cross-reactivity and employing appropriate validation strategies, researchers can ensure the accuracy and reliability of their findings in the dynamic field of lipid research.
Validating the Anti-Inflammatory Effects of DiHDPA Lactone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of 19,20-dihydroxydocosapentaenoic acid (DiHDPA) lactone and its related compounds. While direct in vivo studies on the administration of DiHDPA lactone are limited, this document synthesizes available data on its non-lactone form (19,20-DiHDPA) and the parent compound, docosahexaenoic acid (DHA), to provide a comparative framework. The guide includes experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to support further research and drug development.
Comparative Analysis of Anti-Inflammatory Activity
One study investigating the dynamics of oxylipin biosynthesis during endotoxemia in a large animal model found that while plasma levels of 19,20-DiHDPA did not increase, its production was significantly enhanced in adipocytes following endotoxin exposure. This localized increase suggests a targeted anti-inflammatory role within adipose tissue to counteract the production of pro-inflammatory mediators[1].
For a quantitative comparison, this guide presents data from studies on DHA and other relevant anti-inflammatory agents in established in vivo models of inflammation.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| DHA | Mouse model of spinal cord injury | 250 nmol/kg (i.v.) | Significantly reduced spinal cord inflammation, tissue injury, and pro-inflammatory cytokine (TNF-α) expression. Improved recovery of limb function. | [2] |
| DHA | Mouse model of LPS-induced neuroinflammation | Intravenous injection | Decreased LPS-induced IL-6 production in the hippocampus. | [3] |
| Dehydrocostus Lactone (DHL) | Mouse model of LPS-induced acute lung injury | 5, 10, and 20 mg/kg | Significantly suppressed the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12p35, and IL-12p40) and attenuated inflammatory responses. | [4] |
| Pimaradienoic Acid (PA) | Mouse model of carrageenan-induced paw edema | 10 mg/kg (p.o.) | Significantly inhibited paw edema at 1, 3, and 5 hours post-carrageenan injection and reduced myeloperoxidase activity. | [5] |
Experimental Protocols
To facilitate the design of future in vivo studies on DiHDPA lactone, this section details the methodologies for two standard and relevant animal models of inflammation.
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation and is sensitive to nonsteroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.
Experimental Workflow:
References
- 1. Dynamics of oxylipin biosynthesis in systemic inflammation: insights from a large animal model of endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docosahexaenoic acid attenuates the early inflammatory response following spinal cord injury in mice: in-vivo and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic acid-containing choline phospholipid modulates LPS-induced neuroinflammation in vivo and in microglia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydrocostus Lactone Suppresses LPS-induced Acute Lung Injury and Macrophage Activation through NF-κB Signaling Pathway Mediated by p38 MAPK and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]
A Head-to-Head Comparison of DiHDPA Lactone and its Precursor for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between a bioactive lipid and its derivatives is critical for innovation. This guide provides a detailed head-to-head comparison of (±)4(5)-dihydroxydocosahexaenoic acid (DiHDPA) and its corresponding lactone, (±)4(5)-DiHDPA lactone. While the biological activity of DiHDPA lactone remains to be fully elucidated, this guide offers a comparative framework based on their chemical properties, potential synthesis, and analytical methodologies, drawing parallels from established knowledge of similar lipid structures.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical and physical properties of the DiHDPA precursor and its lactone form. These differences can influence their stability, solubility, and ultimately, their biological availability and function.
| Property | (±)4(5)-DiHDPA (Precursor) | (±)4(5)-DiHDPA Lactone |
| Chemical Formula | C₂₂H₃₄O₄ | C₂₂H₃₂O₃[1] |
| Molecular Weight | 362.5 g/mol | 344.5 g/mol [1] |
| Structure | Acyclic dihydroxy fatty acid | Cyclic 1,4-ester of the precursor[1] |
| Solubility | Expected to have higher polarity and water solubility due to two free hydroxyl groups. | Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (30 mg/ml). Limited solubility in aqueous buffers (Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/mL)[1]. The lactone form is likely more lipophilic. |
| Stability | The open-chain diol may be more susceptible to oxidation at the hydroxyl groups. | The cyclic ester structure may offer greater stability and resistance to degradation under certain conditions. It has a reported stability of ≥ 2 years at -20°C[1]. |
Synthesis and Interconversion
The synthesis of both DiHDPA and its lactone originates from docosahexaenoic acid (DHA). Understanding their synthetic relationship is key to producing these molecules for research and potential therapeutic applications.
(±)4(5)-DiHDPA is produced by the epoxidation of the α-4 double bond of DHA, followed by hydrolysis of the resulting epoxide. The (±)4(5)-DiHDPA lactone is the 1,4-cyclic ester derived from this dihydroxy precursor[1]. This relationship is visualized in the synthesis pathway diagram below.
Experimental Protocols
To facilitate further research, this section outlines key experimental protocols for the synthesis and analysis of DiHDPA and its lactone.
Synthesis of (±)4(5)-DiHDPA from DHA
-
Epoxidation of DHA: Dissolve DHA in a suitable aprotic solvent (e.g., dichloromethane). Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C. Monitor the reaction by thin-layer chromatography (TLC).
-
Purification of Epoxy-DHA: Upon completion, quench the reaction and purify the resulting 4,5-epoxy-DHA using column chromatography.
-
Hydrolysis to DiHDPA: Treat the purified epoxy-DHA with a dilute acid catalyst in an aqueous-organic solvent mixture to hydrolyze the epoxide ring, yielding (±)4(5)-DiHDPA.
-
Final Purification: Purify the final dihydroxy product by reversed-phase high-performance liquid chromatography (HPLC).
Lactonization of (±)4(5)-DiHDPA
-
Acid-Catalyzed Cyclization: Dissolve the purified (±)4(5)-DiHDPA in an appropriate solvent and treat with an acid catalyst (e.g., p-toluenesulfonic acid) to promote intramolecular esterification.
-
Purification: Purify the resulting (±)4(5)-DiHDPA lactone using normal-phase HPLC.
Analytical Characterization Workflow
A robust analytical workflow is essential for the structural confirmation and quantification of these lipids.
Hypothetical Biological Comparison: A Roadmap for Future Research
Given that the biological activity of (±)4(5)-DiHDPA lactone is currently unknown[1], a direct comparison with its precursor is not yet possible. However, we can propose a logical workflow for such a comparative study, which would be invaluable to the field.
References
Benchmarking (+/-)4(5)-DiHDPA Lactone: A Comparative Guide to Known Lipid Mediators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and resolution pharmacology, the identification of novel bioactive lipid mediators is paramount. This guide provides a comparative benchmark of the novel compound (+/-)4(5)-DiHDPA lactone against well-established pro-resolving lipid mediators: Resolvin D1 (RvD1), Protectin D1 (PD1), and Maresin 1 (MaR1). While the biological activities of this compound are still under investigation, it has been identified as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) activator. This guide summarizes the known functions of benchmark mediators, outlines the reported activity of this compound, and provides a framework of experimental protocols for its comprehensive evaluation.
Comparative Overview of Bioactive Lipid Mediators
Specialized pro-resolving mediators (SPMs) are a class of lipid-derived signaling molecules that actively orchestrate the resolution of inflammation. Below is a summary of key benchmark SPMs and the current understanding of this compound.
| Mediator | Precursor | Key Receptors | Reported Bioactivities (Selected) | EC50/IC50 Values (Example) |
| Resolvin D1 (RvD1) | Docosahexaenoic Acid (DHA) | ALX/FPR2, GPR32 | - Inhibits neutrophil infiltration- Stimulates macrophage efferocytosis- Reduces pro-inflammatory cytokine production | EC50 ~1.2 x 10⁻¹² M for ALX/FPR2 activation[1] |
| Protectin D1 (PD1) | Docosahexaenoic Acid (DHA) | GPR37 | - Potent anti-inflammatory and neuroprotective effects- Inhibits neutrophil infiltration- Enhances macrophage phagocytosis of apoptotic cells | EC50 of 26 nM for GPR37 activation[2] |
| Maresin 1 (MaR1) | Docosahexaenoic Acid (DHA) | LGR6 | - Enhances macrophage phagocytosis and efferocytosis- Stimulates tissue regeneration- Exerts analgesic effects | Enhances phagocytosis at 0.01–10 nM[3] |
| This compound | Docosahexaenoic Acid (DHA) | PPARγ | - Identified as a PPARγ activator | Data not available |
Signaling Pathways of Benchmark Lipid Mediators
The pro-resolving effects of RvD1, PD1, and MaR1 are mediated through specific G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades that ultimately dampen inflammation and promote tissue repair.
Resolvin D1 (RvD1) Signaling
RvD1 exerts its pro-resolving functions by activating the ALX/FPR2 and GPR32 receptors. This leads to the inhibition of pro-inflammatory signaling pathways, such as NF-κB, and the promotion of cellular processes that contribute to the resolution of inflammation.
References
- 1. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - GPR37 regulates macrophage phagocytosis and resolution of inflammatory pain [jci.org]
- 3. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+/-)4(5)-DiHDPA Lactone: A Comprehensive Guide for Laboratory Professionals
Introduction
As a trusted partner in your research endeavors, we are committed to providing essential information that extends beyond product specifications to encompass critical laboratory safety and chemical handling protocols. This document provides a detailed, step-by-step guide for the proper disposal of (+/-)4(5)-DiHDPA lactone, a potent PPARγ agonist used in drug development and scientific research. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain environmental compliance.
I. Essential Safety & Handling
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. This compound is a derivative of docosahexaenoic acid and acts as a potent PPARγ agonist.[1][2] While the full biological activity of this compound is still under investigation, it should be treated as a biologically active and potentially hazardous material.[3][4][5] The product is intended for research use only and is not for human or veterinary applications.[4][6]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
Engineering Controls:
-
All handling of the pure compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Quantitative Data Summary
For your convenience, the key quantitative properties of this compound are summarized in the table below. This information is crucial for understanding its behavior in various solvents and for safe handling.
| Property | Value | Citations |
| Molecular Formula | C₂₂H₃₂O₃ | [1][3][4] |
| Molecular Weight | 344.5 g/mol | [1][3][4] |
| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:2): 0.3 mg/mL | [3][4] |
| Storage Temperature | -20°C | [3] |
III. Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste. This workflow ensures that all forms of waste are handled in a compliant and safe manner.
Caption: Disposal workflow for this compound waste.
IV. Detailed Disposal Protocols
The following protocols provide step-by-step instructions for the disposal of different forms of this compound waste.
A. Disposal of Unused Pure Compound and Contaminated Solids
This procedure applies to the pure this compound powder and any solid materials that have come into direct contact with it (e.g., contaminated weigh paper, gloves, pipette tips).
-
Segregation: Do not mix this waste with routine laboratory trash.
-
Packaging: Carefully place all solid waste into a designated, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. This type of waste will typically be incinerated by a licensed hazardous waste disposal company.
B. Disposal of Liquid Waste (Solutions)
This procedure applies to solutions of this compound in organic solvents (e.g., ethanol, DMSO, DMF).
-
Segregation: Collect all liquid waste containing this compound in a dedicated, sealed hazardous waste container. Do not pour this waste down the drain.[6]
-
Container Labeling: The container must be compatible with the solvent used and clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., "in Ethanol"), and an approximate concentration.
-
Avoid Mixing: Do not mix with other types of chemical waste unless explicitly permitted by your EHS department.
-
Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's EHS department.
C. Decontamination of Laboratory Glassware
This procedure applies to any reusable glassware (e.g., vials, flasks, beakers) that has been in contact with this compound.
-
Initial Rinse: Rinse the glassware with a small amount of a solvent in which the compound is soluble (e.g., ethanol).[3][4] This initial rinse will dissolve any remaining residue.
-
Collect Rinsate: The solvent from this initial rinse must be collected and treated as hazardous liquid waste, as described in Protocol B.
-
Secondary Rinse: Perform a second rinse with the same solvent and collect the rinsate in the same hazardous waste container.
-
Final Cleaning: After decontamination, the glassware can be washed with soap and water according to standard laboratory procedures.
Disclaimer: The disposal procedures outlined above are based on general best practices for handling biologically active, non-acutely hazardous chemical waste. It is mandatory to consult and adhere to the specific guidelines and regulations provided by your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal regulations.
References
- 1. research.wayne.edu [research.wayne.edu]
- 2. hsrm.umn.edu [hsrm.umn.edu]
- 3. cmich.edu [cmich.edu]
- 4. Decontamination of Laboratory Equipment | Safe Labs Portal | CDC [cdc.gov]
- 5. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling (+/-)4(5)-DiHDPA lactone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (+/-)4(5)-DiHDPA lactone in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Chemical Identifier: this compound is a derivative of docosahexaenoic acid (DHA). It is classified as a highly flammable liquid and vapor and causes serious eye irritation[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against eye irritation[1][2][3]. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing[2][4][5]. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn to prevent skin contact[6]. |
| Body Protection | Laboratory Coat | A flame-resistant or 100% cotton lab coat is recommended to protect against splashes and in case of fire[7]. |
| Closed-toe Shoes | Required to protect feet from spills[7]. |
Operational Plan: Handling and Storage
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors[1][7][8].
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.
2. Safe Handling Procedures:
-
Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area[1].
-
Use only non-sparking tools to prevent ignition[1].
-
Ground and bond containers when transferring the substance to prevent static discharge[1][9].
-
Avoid breathing vapors or mists[1].
-
Avoid contact with eyes, skin, and clothing.
3. Storage:
-
Store in a cool, well-ventilated area away from incompatible materials and ignition sources[1][8].
-
Store in a flammable liquids storage cabinet if available[7][8].
-
The product is stable for at least two years when stored as recommended.
Disposal Plan
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves) in a designated, properly labeled, and sealed waste container[10]. The container should be appropriate for flammable liquid waste[10][11].
-
Do not mix with other waste streams unless compatibility is confirmed[6][12].
2. Waste Storage:
-
Store the waste container in a designated hazardous waste accumulation area, away from ignition sources and incompatible materials[12].
3. Waste Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company[6][12][13].
-
All disposal activities must comply with local, state, and federal regulations[10][12]. Do not pour down the drain [10][11].
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
References
- 1. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. 3.3.1 Eye Protection Selection | Environment, Health and Safety [ehs.cornell.edu]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. safetyculture.com [safetyculture.com]
- 5. Eye and Face Protection for Areas with Chemicals | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. triumvirate.com [triumvirate.com]
- 12. How Should Flammables Be Disposed Of? [greenflow.com]
- 13. tft-pneumatic.com [tft-pneumatic.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
